molecular formula C10H16ClN B1424437 (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride CAS No. 51600-25-0

(R)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Cat. No.: B1424437
CAS No.: 51600-25-0
M. Wt: 185.69 g/mol
InChI Key: LZDSYIZUCSUNKJ-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-2-methyl-1-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8(2)10(11)9-6-4-3-5-7-9;/h3-8,10H,11H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDSYIZUCSUNKJ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704145
Record name (1R)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51600-25-0
Record name (1R)-2-Methyl-1-phenylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-2-Methyl-1-phenyl-1-propanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Proposed Mechanism of Action of (R)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the putative mechanism of action for (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride. As a specific stereoisomer within the broader class of substituted phenethylamines, its pharmacological activity is projected based on structure-activity relationships with well-characterized congeners. This guide synthesizes data from analogous compounds to propose a primary mechanism centered on the modulation of monoamine neurotransmitter systems. We will delve into the underlying neurochemical interactions, the experimental methodologies required to validate these hypotheses, and the significance of its stereochemistry. This paper is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.

Introduction and Structural Context

(R)-2-Methyl-1-phenylpropan-1-amine is a chiral amine belonging to the substituted phenethylamine class. The hydrochloride salt form enhances its stability and solubility for research purposes. Its structure is analogous to several known monoamine releasing agents and reuptake inhibitors. The presence of a methyl group at the alpha position (relative to the amine) is a key structural motif found in amphetamine and its derivatives, which is known to protect the amine from metabolism by monoamine oxidase (MAO) and enhance its activity at monoamine transporters.

The "(R)-" stereoisomer designation is crucial, as stereochemistry often dictates the potency and selectivity of a compound for its biological targets. For instance, in the case of amphetamine, the (S)-isomer (dextroamphetamine) is a more potent central nervous system stimulant than the (R)-isomer (levoamphetamine). Therefore, the specific stereochemistry of this compound is expected to be a critical determinant of its pharmacological profile.

Proposed Core Mechanism of Action: A Focus on Monoamine Transporters

Based on its structural similarity to other phenethylamine derivatives, the primary mechanism of action of this compound is hypothesized to be the modulation of plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.

The interaction with these transporters is likely to be two-fold:

  • Reuptake Inhibition: The compound may act as a competitive inhibitor at the substrate binding site of the monoamine transporters, preventing the reuptake of dopamine, norepinephrine, and/or serotonin. This would lead to an increased concentration of these neurotransmitters in the synaptic cleft and enhanced neurotransmission.

  • Substrate-Type Releaser (Efflux): It is also highly probable that this compound acts as a substrate for these transporters. This would involve being transported into the presynaptic neuron, followed by a disruption of the vesicular storage of monoamines via interaction with the vesicular monoamine transporter 2 (VMAT2), and ultimately leading to the reverse transport (efflux) of neurotransmitters from the neuron into the synapse. This "releasing" action is a hallmark of amphetamine-like stimulants.

The relative potency and efficacy at each of the three monoamine transporters will define the specific pharmacological and behavioral effects of the compound. For example, a compound with higher potency for DAT and NET is likely to have stimulant and sympathomimetic effects, while significant activity at SERT could introduce empathogenic or psychedelic-like properties.

Signaling Pathway Overview

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound (R)-2-Methyl-1-phenylpropan-1-amine HCl DAT Dopamine Transporter (DAT) Compound->DAT Binds to and inhibits reuptake or acts as a substrate NET Norepinephrine Transporter (NET) Compound->NET Binds to and inhibits reuptake or acts as a substrate SERT Serotonin Transporter (SERT) Compound->SERT Binds to and inhibits reuptake or acts as a substrate VMAT2 VMAT2 Compound->VMAT2 Disrupts vesicular storage DAT->Compound Internalization of compound DAT->Synaptic_DA Reverse transport (Efflux) NET->Compound Internalization of compound NET->Synaptic_NE Reverse transport (Efflux) SERT->Compound Internalization of compound SERT->Synaptic_SE Reverse transport (Efflux) DA Dopamine VMAT2->DA Inhibits uptake into vesicles NE Norepinephrine VMAT2->NE Inhibits uptake into vesicles SE Serotonin VMAT2->SE Inhibits uptake into vesicles Vesicle Synaptic Vesicle Receptors Postsynaptic Receptors Synaptic_DA->Receptors Enhanced Receptor Activation Synaptic_NE->Receptors Enhanced Receptor Activation Synaptic_SE->Receptors Enhanced Receptor Activation In_Vitro_Assay_Workflow start Start: Compound Synthesis and Purification radioligand Radioligand Binding Assays (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT) start->radioligand reuptake Synaptosome Reuptake Assays (e.g., using [3H]DA, [3H]NE, [3H]5-HT) start->reuptake efflux In Vitro Efflux (Release) Assays (using pre-loaded synaptosomes or cell lines) start->efflux data_analysis Data Analysis: Calculate Ki, IC50, and EC50 values radioligand->data_analysis reuptake->data_analysis efflux->data_analysis results Results: Determine affinity (Ki), reuptake inhibition potency (IC50), and release efficacy (EC50) data_analysis->results

Caption: Workflow for in vitro characterization of monoamine transporter activity.

Step-by-Step Methodology: Radioligand Binding Assay

  • Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human DAT, NET, or SERT. Harvest cells and prepare membrane fractions by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound, this compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ to an affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Causality and Trustworthiness: This assay provides a direct measure of the compound's affinity for the transporter protein. By performing this for all three monoamine transporters, a selectivity profile can be established. The use of well-validated radioligands and cell lines ensures the reliability and reproducibility of the results.

In Vivo Neurochemical and Behavioral Studies

Following in vitro characterization, in vivo studies in animal models are essential to understand the compound's effects on brain neurochemistry and behavior.

Key In Vivo Experiments:

  • Microdialysis: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. Probes are implanted in areas rich in dopamine (e.g., nucleus accumbens), norepinephrine (e.g., prefrontal cortex), and serotonin (e.g., hippocampus). Following administration of this compound, dialysate samples are collected and analyzed by HPLC to quantify changes in neurotransmitter concentrations.

  • Locomotor Activity: The stimulant properties of the compound can be assessed by measuring changes in locomotor activity in rodents. An increase in horizontal and vertical movements is indicative of a stimulant effect, often correlated with increased dopamine and norepinephrine levels.

  • Drug Discrimination: This behavioral paradigm can be used to determine if the subjective effects of the test compound are similar to those of known drugs. For example, animals can be trained to discriminate between saline and a known stimulant like d-amphetamine. The ability of this compound to substitute for the training drug would suggest a similar mechanism of action.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical data summary based on the expected profile of a phenethylamine derivative. Actual experimental data would be required to populate this table for this compound.

Assay TypeTargetParameterHypothetical Value
Radioligand BindinghDATKᵢ (nM)50
hNETKᵢ (nM)25
hSERTKᵢ (nM)500
Reuptake InhibitionhDATIC₅₀ (nM)75
hNETIC₅₀ (nM)40
hSERTIC₅₀ (nM)800
Neurotransmitter ReleaseDopamineEC₅₀ (nM)100
NorepinephrineEC₅₀ (nM)60
SerotoninEC₅₀ (nM)>1000

Interpretation: This hypothetical data suggests that this compound is a potent and selective ligand for DAT and NET, with significantly lower affinity and functional activity at SERT. This profile would be consistent with a stimulant-like compound.

Conclusion

The mechanism of action of this compound, while not yet empirically determined for this specific molecule, can be confidently proposed based on its chemical structure. It is likely a monoamine reuptake inhibitor and releasing agent with a preference for the dopamine and norepinephrine transporters. The "(R)-" stereochemistry will be a key factor in determining its precise potency and selectivity. The experimental workflow outlined in this guide provides a robust framework for the definitive characterization of its pharmacological profile. Such studies are essential for understanding its potential therapeutic applications or abuse liability.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50. [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present–a pharmacological and clinical perspective. Journal of psychopharmacology, 27(6), 479-496. [Link]

An In-Depth Technical Guide to the Biological Activity of (R)-2-Methyl-1-phenylpropan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the biological activity of the enantiomers of 2-Methyl-1-phenylpropan-1-amine, with a primary focus on the (R)-enantiomer. As a chiral amine structurally analogous to known central nervous system (CNS) stimulants, understanding its stereospecific pharmacology is critical for researchers, scientists, and drug development professionals. This document delves into the compound's stereochemistry, its presumed mechanism of action via monoamine transporters, and the potential for differential pharmacodynamics and pharmacokinetics between its (R) and (S) enantiomers. Detailed, field-proven methodologies for stereoselective synthesis, chiral separation, in vitro receptor binding, and in vivo behavioral assessment are presented to equip researchers with the practical knowledge required for a thorough evaluation of this compound. While direct comparative data on the enantiomers of 2-Methyl-1-phenylpropan-1-amine is not extensively available in public literature, this guide synthesizes information from structurally related compounds and the fundamental principles of stereopharmacology to provide a robust framework for its investigation.

Introduction and Scientific Context

2-Methyl-1-phenylpropan-1-amine is a chiral primary amine with a molecular structure that shares key pharmacophoric features with well-characterized CNS stimulants such as amphetamine and phentermine. The presence of a chiral center at the carbon atom bonded to the amine and phenyl groups gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-2-Methyl-1-phenylpropan-1-amine and (S)-2-Methyl-1-phenylpropan-1-amine.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. These differences can manifest in their pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug), including variations in receptor binding affinity, potency, metabolic pathways, and toxicity. Therefore, the evaluation of the individual enantiomers is a critical aspect of modern drug discovery and development.

This guide will explore the anticipated biological activities of the (R)- and (S)-enantiomers of 2-Methyl-1-phenylpropan-1-amine, with a focus on their expected interactions with monoamine transporters—key regulators of neurotransmission in the CNS. The primary objective is to provide a detailed technical framework for the scientific community to investigate the stereospecific properties of this compound.

Stereochemistry and a Postulated Mechanism of Action

The biological activity of 2-Methyl-1-phenylpropan-1-amine is predicted to be primarily mediated by its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synapse, resulting in enhanced neurotransmission and the characteristic stimulant effects.

Based on the structure-activity relationships of related phenethylamine compounds, it is hypothesized that the enantiomers of 2-Methyl-1-phenylpropan-1-amine will exhibit stereoselective binding to these transporters. For many stimulants, the (S)-enantiomer (dextro-enantiomer) displays greater potency at DAT and NET compared to the (R)-enantiomer (levo-enantiomer)[1]. However, without direct experimental evidence for this specific compound, this remains a key investigational question. The differential affinity and potency at these transporters would be the primary driver of any observed differences in the psychostimulant, cardiovascular, and other physiological effects of the enantiomers.

Potential for Stereoselective Metabolism

The metabolic fate of a chiral drug can also be stereoselective. In vitro studies on the closely related compound amphetamine have shown that its enantiomers are metabolized at different rates. For instance, the (R)-enantiomer of N-hydroxyamphetamine, a metabolite of amphetamine, is converted to phenylacetone oxime more rapidly than the (S)-enantiomer[2]. This suggests that the enantiomers of 2-Methyl-1-phenylpropan-1-amine may also undergo stereoselective metabolism, potentially leading to different pharmacokinetic profiles, durations of action, and metabolite-driven effects.

Methodologies for Enantiomer-Specific Investigation

A robust investigation into the biological activity of the (R)- and (S)-enantiomers of 2-Methyl-1-phenylpropan-1-amine requires a suite of specialized experimental techniques. This section provides detailed protocols for the key experimental workflows.

Stereoselective Synthesis

Access to enantiomerically pure starting material is a prerequisite for any stereospecific biological investigation. While classical resolution methods can be employed, modern biocatalytic approaches offer high efficiency and stereoselectivity. Transaminases (TAs) are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones[3].

Experimental Protocol: Biocatalytic Synthesis of (R)-2-Methyl-1-phenylpropan-1-amine

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).

  • Substrate Addition: Add the prochiral ketone precursor, 2-methyl-1-phenylpropan-1-one.

  • Co-substrate and Cofactor: Add an amine donor (e.g., isopropylamine) in excess and pyridoxal 5'-phosphate (PLP) as a cofactor.

  • Enzyme Addition: Introduce a highly selective (R)-transaminase.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product.

  • Work-up and Purification: Once the reaction reaches completion, acidify the mixture to protonate the amine product. Perform a liquid-liquid extraction to remove unreacted ketone. Basify the aqueous layer and extract the (R)-amine product with an organic solvent. The final product can be purified by distillation or crystallization of a salt.

Chiral Separation and Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral amines[4][5].

Experimental Protocol: Chiral HPLC Separation of 2-Methyl-1-phenylpropan-1-amine Enantiomers

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one with an amylose or cellulose derivative (e.g., Chiralpak series).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode[6][7]. The exact ratio will need to be optimized. For basic amines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm).

  • Sample Preparation: Dissolve the racemic or enantiomerically enriched sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Data Analysis: The retention times of the two enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the (R) and (S) enantiomers.

Diagram: Experimental Workflow for Enantiomer Analysis

G cluster_synthesis Stereoselective Synthesis cluster_separation Chiral Analysis cluster_activity Biological Activity Assessment synthesis Biocatalytic Synthesis (e.g., with Transaminase) purification Purification of (R)-Enantiomer synthesis->purification hplc Chiral HPLC System purification->hplc Purity & ee Analysis csp Chiral Stationary Phase (e.g., Polysaccharide-based) hplc->csp Separation detection UV Detection csp->detection Quantification binding In Vitro Receptor Binding Assays detection->binding Characterize Pure Enantiomers invivo In Vivo Behavioral Models binding->invivo Inform In Vivo Studies

Caption: Workflow from synthesis to biological assessment of enantiomers.

In Vitro Assessment: Monoamine Transporter Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or transporter[8]. These assays measure the ability of the test compound (the "competitor") to displace a known radiolabeled ligand from its target.

Experimental Protocol: Monoamine Transporter Radioligand Binding Assay

  • Biological Material: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.

  • Radioligand: Select a suitable high-affinity radioligand for each transporter (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, [³H]citalopram for hSERT).

  • Assay Buffer: Prepare an appropriate buffer for the binding reaction.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration close to its Kd), and varying concentrations of the (R)- or (S)-enantiomer of 2-Methyl-1-phenylpropan-1-amine.

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate to trap the cell membranes with the bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. Use non-linear regression to determine the inhibition constant (Ki) for each enantiomer at each transporter.

Parameter (R)-Enantiomer (S)-Enantiomer
Ki for hDAT (nM) To be determinedTo be determined
Ki for hNET (nM) To be determinedTo be determined
Ki for hSERT (nM) To be determinedTo be determined
Table 1: A template for presenting monoamine transporter binding affinity data for the enantiomers of 2-Methyl-1-phenylpropan-1-amine.

Diagram: Monoamine Transporter Interaction

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (e.g., Dopamine) Vesicle Vesicle MA->Vesicle Storage MA_synapse Monoamine Vesicle->MA_synapse Release Transporter Monoamine Transporter (DAT/NET/SERT) MA_synapse->Transporter Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Enantiomer (R)/(S)-Enantiomer Enantiomer->Transporter Blocks

Caption: The enantiomers are hypothesized to block monoamine reuptake.

In Vivo Assessment: Models of CNS Stimulant Activity

Animal models are essential for evaluating the physiological and behavioral effects of CNS stimulants. The choice of model depends on the specific aspect of stimulant activity being investigated.

Experimental Protocol: Assessment of Locomotor Activity

  • Animals: Use rodents (e.g., mice or rats) as the test subjects.

  • Apparatus: An actophotometer or an open-field arena equipped with infrared beams to automatically record movement.

  • Acclimation: Place the animals in the apparatus for a period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment.

  • Administration: Administer the (R)-enantiomer, (S)-enantiomer, or vehicle control via a relevant route (e.g., intraperitoneal injection). A range of doses should be tested.

  • Data Collection: Immediately after administration, place the animals back in the apparatus and record locomotor activity (e.g., number of beam breaks, distance traveled) for a set duration (e.g., 60-120 minutes).

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group. A significant increase in activity is indicative of a CNS stimulant effect. Other behavioral parameters, such as stereotypic movements, can also be scored.

Other relevant in vivo models include the forced swim test to assess potential antidepressant-like effects and cardiovascular monitoring to evaluate effects on heart rate and blood pressure[9][10].

Concluding Remarks and Future Directions

The stereochemical configuration of 2-Methyl-1-phenylpropan-1-amine is a critical determinant of its biological activity. This technical guide has outlined the theoretical basis for expecting stereoselective interactions with monoamine transporters and has provided a detailed set of experimental protocols for the rigorous investigation of its (R) and (S) enantiomers.

Future research should focus on obtaining direct, comparative data on the binding affinities, uptake inhibition potencies, and in vivo effects of the purified enantiomers. Such studies are essential to fully elucidate the pharmacological profile of this compound and to determine if one enantiomer possesses a more favorable therapeutic index. The methodologies described herein provide a clear and robust pathway for achieving these research goals.

References

  • Wright, J., Cho, A. K., & Gal, J. (1977). The metabolism of amphetamine in vitro by rabbit liver preparations: a comparison of R(-) and S(+) enantiomers. Xenobiotica, 7(5), 257–266. [Link]

  • Kulkarni, S. K., & Singh, A. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(3), 205-210. [Link]

  • Singh, A., & Kulkarni, S. K. (2022). Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research, 12(2), 133-138. [Link]

  • BenchChem. (2025). Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC). BenchChem Technical Support.
  • BenchChem. (2025). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. BenchChem Technical Support.
  • BenchChem. (2025). Receptor Binding Assays. BenchChem Technical Support.
  • González-Martínez, D., Gotor, V., & Gotor-Fernández, V. (2019). Stereoselective Synthesis of 1-Arylpropan-2-amines From Allylbenzenes Through a Wacker-Tsuji Oxidation-Biotransamination Sequential Process.
  • Hassan, M. (2018). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Kollár, M., & Olajos, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113.
  • Lise, P., et al. (2024). Enantiomer-specific analysis of amphetamine in urine, oral fluid and blood. Journal of Analytical Toxicology. [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology.
  • MySkinRecipes. (n.d.). (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (n.d.). Details of the Receptor-Binding Assay Methods Used in the Present Studies. [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • Wikipedia contributors. (2024, January 29). Lisdexamfetamine. In Wikipedia, The Free Encyclopedia. [Link]

  • Woo, S. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 186-194.
  • Zholner, T., et al. (2021).
  • Zholner, T., et al. (2020). Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. Molecules, 25(16), 3658.

Sources

An In-Depth Technical Guide to the Molecular Weight of (R)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the molecular weight of (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride, a critical parameter for researchers, scientists, and professionals in drug development. The molecular weight is established through a dual approach: theoretical calculation based on its confirmed molecular formula and experimental verification using gold-standard analytical techniques. This document delineates the precise molecular formula, details the step-by-step calculation of the molecular weight, and presents self-validating protocols for its empirical confirmation via Mass Spectrometry and Elemental Analysis. The established molecular weight is 185.70 g/mol . Understanding this fundamental property is paramount for ensuring accuracy in stoichiometry, quantitative analysis, and formulation development.

Introduction to this compound

This compound belongs to the chiral phenethylamine class of compounds. Its structure features a stereocenter, making it a valuable chiral building block in asymmetric synthesis and a crucial reference standard in analytical chemistry. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more suitable for handling and formulation than its free base counterpart.

An accurate and verified molecular weight is the cornerstone of all quantitative chemical work. For professionals in research and drug development, this value is indispensable for:

  • Stoichiometric Precision: Ensuring correct molar ratios in chemical reactions to maximize yield and purity.

  • Solution Preparation: Accurately preparing solutions of known molarity for assays and experiments.

  • Regulatory Compliance: Providing exact mass data for compound registration and quality control documentation.

  • Quantitative Analysis: Serving as the basis for converting mass-based measurements (e.g., from HPLC) to molar quantities.

This guide provides a definitive resource for understanding, calculating, and verifying this essential physicochemical property.

Molecular Structure and Formula Determination

The first step in determining the molecular weight is to establish the correct molecular formula. This is derived from the compound's name and an understanding of its salt formation.

  • (R)-2-Methyl-1-phenylpropan-1-amine : This is the free base form of the molecule.

    • "Propan-1-amine" indicates a three-carbon chain with an amine group on the first carbon.

    • "1-phenyl" means a phenyl group (C₆H₅) is also attached to the first carbon.

    • "2-methyl" indicates a methyl group (CH₃) on the second carbon.

    • The "(R)" designation specifies the stereochemistry at the chiral center (carbon-1), which is vital for its biological and chemical identity but does not alter its mass.

    • Summing the atoms gives the molecular formula for the free base: C₁₀H₁₅N [1][2][3].

  • Hydrochloride : This indicates the formation of a salt with hydrochloric acid (HCl). The basic amine group (-NH₂) is protonated by the acid to form an ammonium cation (-NH₃⁺), which then forms an ionic bond with the chloride anion (Cl⁻)[4].

Therefore, the molecular formula for the hydrochloride salt is C₁₀H₁₅N·HCl , which can also be written as C₁₀H₁₆ClN . A positional isomer, N-methyl-2-phenylpropan-1-amine hydrochloride, shares this same molecular formula and a corresponding formula weight of 185.7[5].

SaltFormation cluster_reactants Reactants cluster_product Product FreeBase C₁₀H₁₅N (Free Base) Salt [C₁₀H₁₆N]⁺Cl⁻ (Hydrochloride Salt) FreeBase->Salt Protonation HCl HCl (Hydrochloric Acid) HCl->Salt

Caption: Formation of the hydrochloride salt from the free base.

Calculation of Theoretical Molecular Weight

The theoretical molecular weight is calculated by summing the standard atomic weights of all atoms in the molecular formula (C₁₀H₁₆ClN). The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC)[6][7][8].

ElementSymbolQuantityStandard Atomic Weight ( g/mol )[7]Total Mass ( g/mol )
CarbonC1012.011120.11
HydrogenH161.00816.128
ChlorineCl135.45335.453
NitrogenN114.00714.007
Total 185.698

Based on these calculations, the theoretical molecular weight is 185.70 g/mol (rounded to two decimal places).

Summary of Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₆ClNDerived
Molecular Weight ( g/mol ) 185.70 Calculated
Free Base Formula C₁₀H₁₅NPubChem[2][3]
Free Base MW ( g/mol ) 149.23PubChem[2]
HCl MW ( g/mol ) 36.46Calculated[9][10]

Experimental Verification of Molecular Weight

Trustworthiness through Self-Validation: A calculated theoretical value must be rigorously confirmed by empirical data. This section outlines the authoritative analytical methods for verifying the molecular weight and elemental composition of the compound, ensuring a self-validating system of proof.

VerificationWorkflow Start Synthesized Sample of (R)-2-Methyl-1-phenylpropan-1-amine HCl MS Mass Spectrometry (ESI-MS) Determines Mass-to-Charge Ratio Start->MS EA Elemental Analysis (CHN) Determines Elemental Composition Start->EA Result_MS Observed m/z = 150.1 Confirms Free Base [M+H]⁺ MS->Result_MS Result_EA Observed %C, %H, %N Matches Theoretical Values EA->Result_EA Conclusion Molecular Weight and Formula CONFIRMED Result_MS->Conclusion Result_EA->Conclusion

Caption: Workflow for the experimental verification of molecular identity.

Method 1: Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the premier technique for determining the molecular weight of a compound[11][12]. For a polar, non-volatile salt like an amine hydrochloride, Electrospray Ionization (ESI) is the ideal ionization method. ESI is a "soft" technique that imparts minimal energy to the analyte, allowing the intact molecule (in its free base form) to be ionized and detected with little to no fragmentation[12].

In the ESI source, the hydrochloride salt dissociates. The free base (C₁₀H₁₅N) is then protonated by the solvent, generating the pseudomolecular ion [M+H]⁺. The mass spectrometer measures the mass-to-charge ratio (m/z) of this ion. Since the charge (z) is +1, the observed m/z value directly corresponds to the mass of the protonated free base.

  • Expected Result: The mass of the free base is ~149.23 Da. The mass of a proton is ~1.01 Da. Therefore, the expected m/z value for the [M+H]⁺ ion is approximately 150.24 .

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a 1 mg/mL stock solution.

  • Dilution: Create a working solution of ~1-10 µg/mL by diluting the stock solution with the same solvent. A small amount of formic acid (0.1%) can be added to the solvent to facilitate protonation.

  • Instrumentation: Calibrate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) according to the manufacturer's protocol.

  • Infusion: Introduce the working solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected m/z value (e.g., m/z 100-500).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. A high-resolution instrument will provide an exact mass that can be used to confirm the molecular formula C₁₀H₁₆N⁺.

Method 2: Elemental Analysis

Expertise & Causality: Elemental analysis, specifically CHN analysis, provides the mass percentages of carbon, hydrogen, and nitrogen in a pure sample[13][14]. This technique offers orthogonal validation of the molecular formula. By comparing the experimentally determined percentages with the theoretical values calculated from the formula C₁₀H₁₆ClN, one can confirm the compound's elemental composition and purity[15][16].

Theoretical vs. Acceptable Experimental Values

ElementTheoretical % (for C₁₀H₁₆ClN)Acceptable Experimental Range (±0.4%)
Carbon (C)64.68%64.28% - 65.08%
Hydrogen (H)8.69%8.29% - 9.09%
Nitrogen (N)7.54%7.14% - 7.94%

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: Ensure the sample is homogenous and thoroughly dried under a high vacuum to remove any residual solvent or water, which would significantly skew the hydrogen and carbon percentages.

  • Weighing: Accurately weigh 1-3 mg of the dried sample into a tin capsule using a microbalance.

  • Instrumentation: Operate a calibrated CHN elemental analyzer. The instrument combusts the sample at high temperatures in an oxygen-rich environment.

  • Analysis: The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity or infrared detectors.

  • Data Interpretation: The instrument's software calculates the mass percentages of C, H, and N. Compare these results to the theoretical values. The results must fall within the generally accepted deviation of ±0.4% to confirm the formula and purity[14].

Conclusion

Through a systematic approach combining theoretical calculation and empirical validation, the molecular weight of this compound is definitively established. The molecular formula, C₁₀H₁₆ClN, yields a calculated theoretical molecular weight of 185.70 g/mol . This value is substantiated by cornerstone analytical techniques: Mass Spectrometry confirms the mass of the core molecule, and Elemental Analysis validates its elemental composition. This multi-faceted, self-validating methodology provides the high degree of certainty required by the scientific and pharmaceutical communities for all quantitative applications.

References

  • CAS No : 6668-27-5 | Product Name : 2-Methyl-1-phenylpropan-1-amine . Pharmaffiliates. Available at: [Link]

  • 2-Methyl-1-phenylpropan-2-amine hydrochloride | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. Available at: [Link]

  • 2-Methyl-1-phenylpropan-1-amine . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • (R)-2-Methyl-1-phenylpropan-1-amine . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Atomic Weights of the Elements 2023 . IUPAC. Available at: [Link]

  • Elemental analysis and chemical composition . INFINITIA Industrial Consulting. Available at: [Link]

  • Standard atomic weights . Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

  • Elemental analysis: an important purity control but prone to manipulations . Inorganic Chemistry Frontiers, RSC Publishing. Available at: [Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique . ACS Omega. Available at: [Link]

  • Molar Mass / Molecular Weight of HCl : Hydrochloric acid . YouTube. Available at: [Link]

  • Mass Spectrometry- molecular weight of the sample; formula Chapter 12 . University of Wisconsin-River Falls. Available at: [Link]

  • Elemental Analysis . Wikipedia. Available at: [Link]

  • How to Determine Molecular Weight? . MtoZ Biolabs. Available at: [Link]

  • What are amine hydrochlorides? . Reddit. Available at: [Link]

  • Periodic Table of Elements . IUPAC. Available at: [Link]

  • Molar Mass Calculator . American Water Chemicals, Inc. Available at: [Link]

  • HCl (Hydrochloric acid) molar mass . WebQC.org. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Resolution Chiral HPLC Separation of 2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of 2-Methyl-1-phenylpropan-1-amine (also known as


-isopropylbenzylamine). This compound serves as a critical chiral building block and resolving agent in pharmaceutical synthesis.

Due to the steric bulk of the isopropyl group adjacent to the primary amine, this separation requires a stationary phase capable of significant steric discrimination. This guide presents two orthogonal methodologies:

  • Normal Phase (NP): The "Gold Standard" method using a Cellulose-based Polysaccharide column (OD-H), offering maximum resolution and loadability.

  • Reversed Phase (RP): A specialized method using a Crown Ether column (Crownpak CR-I(+)), capitalizing on the specific ammonium-crown ether complexation for primary amines.

Chemical Context & Compound Properties[1][2][3][4][5][6][7][8][9]

PropertyDescription
Compound Name 2-Methyl-1-phenylpropan-1-amine
Synonyms

-Isopropylbenzylamine; 1-Phenyl-2-methylpropylamine
CAS Number 6668-27-5 (Racemic)
Molecular Formula

Molecular Weight 149.23 g/mol
Chiral Center C1 (Benzylic position)
Key Functional Groups Primary Amine (

), Phenyl Ring, Isopropyl Group
pKa ~9.8 (Basic)
Structural Challenge

The proximity of the bulky isopropyl group to the chiral center creates a high steric barrier. While this challenges some phases, it enhances resolution on Cellulose tris(3,5-dimethylphenylcarbamate) phases (OD-H) because the chiral "grooves" of the polymer effectively discriminate based on the size of the alpha-substituent.

Method 1: Normal Phase (Recommended)

Mechanism: Hydrogen bonding,


 interactions, and steric inclusion.
Chromatographic Conditions
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak IB N-5 (Immobilized version).

  • Mobile Phase: n-Hexane : 2-Propanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (primary) or 210 nm (secondary).

  • Injection Volume: 5–10 µL (1 mg/mL in Mobile Phase).

Protocol Steps
  • Preparation: Premix n-Hexane and 2-Propanol. Add Diethylamine (DEA) last.

    • Critical: DEA is mandatory. Without it, the amine will interact with residual silanols, causing severe peak tailing and loss of resolution.

  • Equilibration: Flush column with 20 column volumes (approx. 60 mL) until baseline stabilizes.

  • System Suitability: Inject the racemic standard.

    • Target: Resolution (

      
      ) > 2.0.
      
    • Elution Order: Typically, the (R)-enantiomer elutes first on OD-H, but this must be confirmed with an optical rotation detector or pure standard.

Expected Performance
ParameterValue
Retention Time (

)
~6.5 min
Retention Time (

)
~8.2 min
Selectivity (

)
1.3 – 1.5
Resolution (

)
> 3.0
Tailing Factor (

)
< 1.3 (with DEA)

Method 2: Reversed Phase (Orthogonal)

Mechanism: Host-guest complexation between the crown ether and the ammonium ion (


).
Chromatographic Conditions
  • Column: Crownpak CR-I(+) (150 x 3.0 mm, 5 µm).[2][3]

  • Mobile Phase: Perchloric Acid (pH 1.5) : Acetonitrile[2]

    • Ratio: 85 : 15 (v/v)[3][4]

    • Note: Methanol can be used but Acetonitrile often yields sharper peaks on immobilized Crownpak.

  • Flow Rate: 0.4 mL/min (Lower flow for 3.0 mm ID).

  • Temperature: 10°C – 25°C (Lower temperature increases resolution).

  • Detection: UV @ 210 nm (Low UV required as mobile phase is transparent).

Protocol Steps
  • Mobile Phase Prep: Adjust water to pH 1.5 using

    
    before mixing with organic solvent.
    
  • Sample Prep: Dissolve sample in mobile phase (acidic conditions ensure protonation to

    
    ).
    
  • Operational Note: Do not use amine additives (DEA/TEA) in this mode; they compete with the analyte for the crown ether cavity.

Method Development Workflow

G Start Sample: 2-Methyl-1-phenylpropan-1-amine Check_Solubility Solubility Check (Hexane vs. Aqueous) Start->Check_Solubility Branch_NP Normal Phase Strategy (High Solubility in Hexane) Check_Solubility->Branch_NP Preferred Branch_RP Reversed Phase Strategy (Aqueous/Polar Preferred) Check_Solubility->Branch_RP Alternative Col_OD Column: Chiralcel OD-H MP: Hex/IPA/DEA (90:10:0.1) Branch_NP->Col_OD Col_Crown Column: Crownpak CR-I(+) MP: pH 1.5 HClO4 / ACN Branch_RP->Col_Crown Eval_NP Evaluate Resolution (Rs) Col_OD->Eval_NP Eval_RP Evaluate Resolution (Rs) Col_Crown->Eval_RP Optimize_NP Optimization: 1. Adjust IPA % (5-20%) 2. Temp (15-35°C) Eval_NP->Optimize_NP Rs < 1.5 Final Validated Method Eval_NP->Final Rs > 1.5 Optimize_RP Optimization: 1. Lower Temp (to 5°C) 2. Decrease % ACN Eval_RP->Optimize_RP Rs < 1.5 Eval_RP->Final Rs > 1.5 Optimize_NP->Final Optimize_RP->Final

Caption: Decision tree for selecting and optimizing the chiral separation method.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with residual silanols.Increase DEA concentration to 0.2% or switch to "Immobilized" columns (IB-N) which are more robust.
Low Resolution (

)
Insufficient steric discrimination.Lower Temperature to 10-15°C. This increases the rigidity of the chiral selector, enhancing recognition of the isopropyl group.
Retention Drift Mobile phase evaporation or water uptake.Use a Guard Column and keep solvent bottles capped. For NP, ensure solvents are strictly anhydrous.
No Retention (Crownpak) Analyte not protonated.Ensure mobile phase pH is < 2.0 .[2] The amine must be in

form to bind to the crown ether.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[5][6][3][7][8] Chemical Society Reviews, 37(12), 2593-2608. Link

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALCEL® OD-H. Link

  • Machida, Y., et al. (2005). Chromatographic separation of primary amine enantiomers using crown ether-based chiral stationary phases.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.

Disclaimer: This protocol is intended for research use only. Users should verify method performance with their specific sample matrix.

Sources

Application Note & Experimental Protocol: In Vivo Evaluation of (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for conducting in vivo studies on (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride, a phenethylamine derivative with potential psychoactive properties. As a structural analog to known central nervous system (CNS) stimulants, its characterization requires a rigorous and ethically sound preclinical evaluation. This guide is designed for researchers in pharmacology and drug development, offering detailed protocols for pharmacokinetic (PK) and pharmacodynamic (PD) assessments in a rodent model. We emphasize the causality behind methodological choices, adherence to Good Laboratory Practice (GLP), and the integration of data to build a robust preclinical profile. The protocols herein are designed to be self-validating through the inclusion of appropriate controls and defined endpoints, ensuring the generation of high-integrity, reproducible data suitable for investigational new drug (IND) application considerations.

Introduction and Scientific Rationale

(R)-2-Methyl-1-phenylpropan-1-amine is a chiral amine belonging to the phenethylamine class. Compounds in this family are known to exert significant effects on the central nervous system, often by modulating monoaminergic systems (dopamine, norepinephrine, and serotonin) or interacting with novel targets like the trace amine-associated receptor 1 (TAAR1).[1] The 1-arylpropan-2-amine pharmacophore, for instance, is a key feature in drugs developed for depression, obesity, and sleep disorders, primarily through actions on serotonin receptors and monoamine oxidase (MAO) enzymes.[2]

Given this background, the in vivo characterization of this compound is essential to understand its therapeutic potential and safety profile. Preclinical in vivo studies form the critical bridge between laboratory discovery and human clinical trials, providing indispensable data on how the compound is absorbed, distributed, metabolized, and excreted (ADME), and what biological effects it elicits in a living system.[3][4] This application note details a logical, phased approach to these investigations, beginning with fundamental pharmacokinetic characterization and moving to relevant pharmacodynamic and behavioral assessments.

Pre-Experimental Planning & Ethical Considerations

The foundation of any successful in vivo study is meticulous planning and unwavering commitment to ethical conduct.[5][6] All procedures described must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.

Ethical Conduct and Animal Welfare

All research must adhere to the highest standards of animal welfare. Key ethical principles include the "3Rs": Replacement , Reduction , and Refinement .[7] Researchers have a responsibility to minimize animal use, avoid or minimize pain and distress, and provide care adapted to the needs of each animal.[8][9] This protocol is designed with these principles in mind, utilizing study designs that maximize data acquisition from a minimal number of animals. All personnel must be thoroughly trained in the specific procedures, including humane handling, substance administration, and sample collection techniques.[10]

Test Article: this compound
  • Source & Purity: The test article should be sourced from a reputable supplier with a Certificate of Analysis (CoA) indicating a purity of ≥98%.

  • Chemical Properties: Refer to the table below for key properties.[11]

  • Storage: Store the hydrochloride salt form in a desiccated, controlled environment, protected from light, as specified by the manufacturer. Stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[1]

PropertyValueSource
Molecular FormulaC₁₀H₁₅N · HClPubChem
Molecular Weight185.70 g/mol PubChem
AppearanceWhite to off-white solidSupplier CoA
Animal Model Selection

The choice of animal model is a critical decision that directly impacts the translatability of the findings.[6]

  • Species & Strain: The Sprague-Dawley rat is recommended for initial PK and PD studies. This outbred strain is widely used in toxicology and pharmacology, possessing a well-characterized metabolism and a robust behavioral repertoire. For specific hypotheses involving genetic factors, an inbred mouse strain like the C57BL/6J may be more appropriate.

  • Justification: Rodent models are well-established for studying the effects of psychostimulants.[12] Specifically, the pharmacokinetics and behavioral responses of rats to amphetamine and its analogs have been extensively documented, providing a strong comparative baseline for interpreting the effects of novel compounds.[13][14]

  • Health Status: Animals must be specific-pathogen-free (SPF) and sourced from a licensed vendor.

  • Acclimation: A minimum acclimation period of 7 days is required upon arrival at the facility to reduce stress-related physiological variability.

  • Housing: Animals should be housed in a controlled environment (12:12 hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water, unless otherwise specified by the experimental design (e.g., fasting for oral administration).

Protocol: Pharmacokinetic (PK) Evaluation

Objective: To determine the fundamental pharmacokinetic profile of this compound in male Sprague-Dawley rats following a single intravenous (IV) and intraperitoneal (IP) administration. The IV route provides data on distribution and elimination, while the IP route is a common preclinical administration route that gives insight into absorption.

Dosing Solution Preparation
  • Vehicle: Sterile 0.9% saline is the recommended vehicle for the hydrochloride salt.

  • Calculation: Calculate the required weight of the test article based on the desired dose (e.g., 1 mg/kg) and the molecular weight of the salt vs. the free base (if dosing is based on the free base). For this protocol, dosing is based on the salt form.

  • Preparation: a. Weigh the required amount of this compound. b. Dissolve in a known volume of sterile saline to achieve the final desired concentration (e.g., 1 mg/mL for a 1 mL/kg dosing volume). c. Vortex until fully dissolved. Prepare fresh on the day of the experiment.

Experimental Design and Procedure

This protocol utilizes a sparse sampling design to minimize stress on individual animals.

  • Groups:

    • Group 1: 1 mg/kg, IV (n=12 rats)

    • Group 2: 5 mg/kg, IP (n=12 rats)

    • Group 3: Vehicle Control, IP (n=4 rats, for observational comparison)

  • Administration:

    • IV: Administer via the lateral tail vein.

    • IP: Administer into the lower right quadrant of the abdomen.

  • Blood Sampling:

    • Collect ~200 µL of whole blood from the saphenous vein into K₂EDTA-coated tubes at each time point.

    • Sampling Schedule (Sparse): Assign 3 animals per time point.

      • IV Route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • IP Route: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

Step-by-Step Blood Collection and Processing
  • Gently restrain the rat.

  • Apply a topical anesthetic (e.g., EMLA cream) to the sampling site 5-10 minutes prior, if permitted by the protocol.

  • Swab the leg with 70% ethanol to visualize the saphenous vein.

  • Puncture the vein with a 25G needle and collect blood into a K₂EDTA tube.

  • Apply gentle pressure with sterile gauze to achieve hemostasis.

  • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Transfer the plasma supernatant to clearly labeled cryovials and store immediately at -80°C pending analysis.

Bioanalysis and Data Interpretation
  • Analytical Method: Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (R)-2-Methyl-1-phenylpropan-1-amine in rat plasma. This is the gold standard for pharmacokinetic analysis.

  • PK Parameters: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key PK parameters.

ParameterDescriptionRoute
Cₘₐₓ Maximum observed plasma concentrationIV, IP
Tₘₐₓ Time to reach CₘₐₓIP
AUC₀₋ₜ Area under the concentration-time curve from time 0 to the last measurable pointIV, IP
AUC₀₋ᵢₙf Area under the curve from time 0 extrapolated to infinityIV, IP
t₁/₂ Terminal elimination half-lifeIV, IP
CL ClearanceIV
Vd Volume of distributionIV
F% Bioavailability(AUCᵢₚ / AUCᵢᵥ) * (Doseᵢᵥ / Doseᵢₚ) * 100

Diagram: General In Vivo Study Workflow

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting P1 Hypothesis & Study Design P2 Ethical Review (IACUC Approval) P1->P2 P3 Source Animals & Test Article P2->P3 E1 Animal Acclimation P3->E1 E2 Dosing Solution Preparation E1->E2 E3 Test Article Administration E2->E3 E4 Sample/Data Collection (e.g., Blood, Behavior) E3->E4 A1 Bioanalysis (LC-MS/MS) E4->A1 A2 Data Processing (PK/PD Modeling) A1->A2 A3 Statistical Analysis A2->A3 A4 Final Report & Interpretation A3->A4

Caption: High-level workflow for preclinical in vivo studies.

Protocol: Pharmacodynamic (PD) / Behavioral Evaluation

Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity, a primary indicator of CNS stimulant properties.[15]

Experimental Design
  • Model: Male Sprague-Dawley rats, separate from the PK cohort.

  • Apparatus: Automated open-field activity chambers equipped with infrared beam grids to track horizontal and vertical movement.

  • Design: A within-subjects Latin square design is recommended to reduce variability and animal numbers. Each animal (n=8-10) receives each treatment condition in a counterbalanced order, with a washout period of at least 48-72 hours between sessions.

  • Treatment Groups:

    • Vehicle (0.9% Saline)

    • 1 mg/kg (R)-2-Methyl-1-phenylpropan-1-amine HCl, IP

    • 3 mg/kg (R)-2-Methyl-1-phenylpropan-1-amine HCl, IP

    • 10 mg/kg (R)-2-Methyl-1-phenylpropan-1-amine HCl, IP

    • Positive Control: 1.5 mg/kg d-amphetamine, IP

Step-by-Step Procedure
  • Transport animals to the testing room at least 60 minutes before the session begins for habituation.

  • Administer the assigned treatment (IP) at a volume of 1 mL/kg.

  • Immediately place the animal in the center of the open-field chamber.

  • Record activity automatically in 5-minute bins for a total of 60 minutes.

  • At the end of the session, return the animal to its home cage.

  • Thoroughly clean the chamber with 70% ethanol between animals to eliminate olfactory cues.

Data Analysis and Endpoints
  • Primary Endpoints:

    • Total Distance Traveled (cm): A measure of overall locomotor activity.

    • Rearing Counts (Vertical Activity): An index of exploratory behavior.

  • Secondary Endpoint:

    • Thigmotaxis (Time in Center vs. Periphery): Can provide insight into anxiety-like behavior.

  • Statistical Analysis: Analyze the data using a two-way repeated-measures ANOVA (Treatment x Time). Post-hoc tests (e.g., Dunnett's or Sidak's) should be used to compare dose groups to the vehicle control at each time bin. A p-value < 0.05 is typically considered statistically significant.

Diagram: PK/PD Integrated Study Logic

G Dose Administered Dose (mg/kg) PK Pharmacokinetics (Plasma Concentration) Dose->PK Absorption & Distribution Response Dose-Response Relationship Dose->Response PD Pharmacodynamics (Behavioral Effect) PK->PD Target Engagement PD->Response

Caption: Relationship between dose, PK, and PD in vivo.

Concluding Remarks and Future Directions

This application note provides a foundational protocol for the initial in vivo assessment of this compound. Successful execution of these studies will establish its pharmacokinetic profile and confirm or refute CNS stimulant activity. The data generated are crucial for making informed decisions about further development.[3]

Future studies should aim to:

  • Establish a PK/PD Relationship: Correlate plasma concentrations with the magnitude and duration of the behavioral effect to identify a therapeutic concentration range.[13]

  • Explore Other Behavioral Models: Investigate effects on cognition, anxiety, or abuse liability using more complex assays (e.g., 5-CSRTT, elevated plus maze, self-administration).

  • Conduct Safety and Toxicology Studies: Perform dose-range finding and repeat-dose toxicity studies in accordance with regulatory guidelines to identify a no-observed-adverse-effect level (NOAEL).[16][17]

  • Investigate Mechanism of Action: Use ex vivo techniques (e.g., neurochemistry on post-mortem tissue) or in vivo microdialysis to determine the compound's effects on neurotransmitter levels in key brain regions.

Adherence to these rigorous, well-structured protocols will ensure the generation of high-quality, reliable data, paving the way for a comprehensive understanding of this novel chemical entity.

References

  • Texila International Journal. (n.d.). PRECLINICAL STUDIES IN THE DRUG DEVELOPMENT PROCESS: PROSPECTS AND CHALLENGES. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021, April 15). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-Methyl-1-phenylpropan-1-amine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024, February 13). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2019, September 1). Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents. Retrieved from [Link]

  • American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • PubMed. (2015). Experimental Models on Effects of Psychostimulants. Retrieved from [Link]

  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • PPD. (2025, August 25). Preclinical Research in Drug Development: From Toxicology to Translational Insights. Retrieved from [Link]

  • The Norwegian National Research Ethics Committees. (2019, July 8). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • PubMed. (2009, March 1). Changes in feeding and locomotion induced by amphetamine analogs in rats. Retrieved from [Link]

  • ResearchGate. (2017, September 15). (PDF) The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder. Retrieved from [Link]

  • ResearchGate. (2023, October 18). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • American Psychological Association. (2025, September 8). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Core Principles for the Care and Use of Animals in Research. Retrieved from [Link]

Sources

Derivatization of (R)-2-Methyl-1-phenylpropan-1-amine for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision GC-MS Analysis of (R)-2-Methyl-1-phenylpropan-1-amine

Executive Summary

(R)-2-Methyl-1-phenylpropan-1-amine (CAS: 23844-66-8), a chiral benzylic amine, serves as a critical chiral auxiliary in asymmetric synthesis and a structural analog in pharmacological research. Its direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by the polarity of the primary amine and the potential for thermal degradation. Furthermore, distinguishing the (R)-enantiomer from its (S)-counterpart requires specific chiral derivatization when using standard achiral GC columns.

This guide provides two distinct, self-validating workflows:

  • Fluorinated Acylation (PFPA): For ultra-sensitive quantification and structural confirmation.

  • Chiral Derivatization (TPC): For definitive determination of enantiomeric excess (ee%).

Chemical Basis & Mechanistic Insight

The Challenge: Polarity and Chirality

The target molecule features a primary amine attached to a benzylic carbon with an adjacent isopropyl group.

  • Thermal Instability: Under GC inlet temperatures (250°C+), the free amine can undergo oxidative dehydrogenation or adsorption to active silanol sites, leading to peak tailing and non-linear calibration curves.

  • Stereochemistry: Standard non-polar columns (e.g., DB-5MS) cannot separate the (R) and (S) enantiomers, necessitating the conversion of enantiomers into diastereomers.

The Solution: Derivatization Strategy
  • For Achiral Analysis (PFPA): We utilize Pentafluoropropionic Anhydride (PFPA) . The introduction of a perfluoroacyl group increases volatility, eliminates hydrogen bonding (sharpening peaks), and provides electronegative fluorine atoms that enhance ionization efficiency in MS.

  • For Chiral Analysis (TPC): We utilize (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) . This reagent reacts with the amine to form stable diastereomeric amides. The physical property differences between the (R,S)-diastereomer and the (S,S)-diastereomer allow for baseline separation on standard achiral stationary phases.

Experimental Workflows (Visualized)

G Start Sample: (R)-2-Methyl-1-phenylpropan-1-amine (HCl Salt or Free Base) LLE Free-Basing / Extraction (0.1M NaOH + MTBE) Start->LLE Split Select Workflow LLE->Split PFPA_Reagent Add PFPA + Ethyl Acetate (Incubate 60°C, 20 min) Split->PFPA_Reagent Quantification TPC_Reagent Add (S)-TPC + DCM + Et3N (Incubate Ambient, 30 min) Split->TPC_Reagent Chiral Purity PFPA_Dry Evaporate & Reconstitute (Remove xs Acid) PFPA_Reagent->PFPA_Dry GC_Achiral GC-MS (Achiral Mode) Target: Structural ID & Quant PFPA_Dry->GC_Achiral TPC_Wash Acid/Base Wash (Remove xs Reagent) TPC_Reagent->TPC_Wash GC_Chiral GC-MS (Chiral separation on DB-5) Target: Enantiomeric Purity TPC_Wash->GC_Chiral

Caption: Dual-stream workflow for structural identification (Left/Red) and enantiomeric verification (Right/Red).

Detailed Protocols

Protocol A: Fluorinated Acylation (PFPA)

Objective: To create a stable, volatile derivative for trace-level detection.

Reagents:

  • Pentafluoropropionic anhydride (PFPA) [Sigma-Aldrich].

  • Ethyl Acetate (Anhydrous).

  • 0.1 M NaOH (for free-basing).

Step-by-Step Procedure:

  • Free-Basing (Critical): Dissolve 1 mg of the amine salt in 0.5 mL of 0.1 M NaOH. Add 1 mL of Methyl tert-butyl ether (MTBE) or Hexane. Vortex for 30s and centrifuge. Transfer the upper organic layer to a clean reaction vial.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature. Note: Do not apply heat here to avoid loss of the volatile free amine.

  • Derivatization: Reconstitute residue in 100 µL of Ethyl Acetate. Add 50 µL of PFPA . Cap the vial tightly (PFPA is moisture sensitive).

  • Incubation: Heat at 60°C for 20 minutes .

  • Cleanup: Evaporate the mixture to dryness under nitrogen to remove excess PFPA and the acidic byproduct (pentafluoropropionic acid).

  • Reconstitution: Dissolve the residue in 200 µL of Ethyl Acetate or Isooctane for GC-MS injection.

Self-Validation Check:

  • Process Blank: Run a vial with reagents only. Absence of peaks at the target retention time confirms no contamination.

Protocol B: Chiral Derivatization (TPC)

Objective: To separate (R) and (S) enantiomers on a standard column.

Reagents:

  • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) (0.1 M in DCM).

  • Triethylamine (Et3N) (Base catalyst).

  • Dichloromethane (DCM).

Step-by-Step Procedure:

  • Preparation: In a reaction vial, place the free base extract (prepared as in Protocol A, Step 1-2).

  • Reaction: Add 200 µL of DCM, 10 µL of Triethylamine, and 50 µL of (S)-TPC solution .

  • Incubation: Vortex and let stand at room temperature for 30 minutes .

  • Quenching/Wash: Add 0.5 mL of saturated NaHCO3 to neutralize the acid chloride. Vortex and discard the aqueous (top) layer.

  • Drying: Dry the DCM layer over anhydrous Na2SO4.

  • Analysis: Inject the DCM solution directly.

Self-Validation Check:

  • Racemic Control: You must derivatize a racemic standard (±) of the amine first. You should observe two distinct peaks (Resolution > 1.5). This proves the system is capable of separation before analyzing your (R)-sample.

GC-MS Parameters & Data Interpretation

Instrument Settings
ParameterSetting
Column DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless (1 min purge), 250°C
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Mass Spectral Interpretation (PFPA Derivative)

The derivatization adds a C2F5CO- group (Mass contribution: 147 Da, replaces H).

  • Molecular Weight: 149 (Amine) + 146 (PFPA fragment) = 295 Da .

  • Fragmentation Pattern:

    • Base Peak (Alpha Cleavage): Cleavage occurs primarily at the C-C bond adjacent to the nitrogen.

    • Pathway: Loss of the isopropyl radical (Mass 43) is favored to form a conjugated benzylic iminium ion.

    • Diagnostic Ion: m/z 252 ([M - Isopropyl]+).

    • Secondary Ion: m/z 91 (Tropylium ion) or m/z 77 (Phenyl), verifying the benzyl moiety.

Chiral Separation Logic
  • Elution Order on DB-5MS: Typically, the (S,S)-diastereomer and (R,S)-diastereomer have different volatilities. For TPC derivatives of similar amines (e.g., amphetamine), the (S)-amine-(S)-TPC complex usually elutes before the (R)-amine-(S)-TPC complex.

  • Verification: Compare the retention time of your sample against the Racemic Control.

References

  • PubChem. (S)-2-Methyl-1-phenylpropan-1-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Husek, P. (1998). Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents. Journal of Chromatography B.
  • Wong, J.W., et al. (2019). Multiresidue Analysis of Pesticides and Metabolites.
  • Sigma-Aldrich.N-(Trifluoroacetyl)-L-prolyl chloride Protocol. (Standard manufacturer protocol for chiral resolution).

Radiolabeling of (R)-2-Methyl-1-phenylpropan-1-amine for binding studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Radiolabeling and Characterization of (R)-2-Methyl-1-phenylpropan-1-amine

Executive Summary & Pharmacological Context

(R)-2-Methyl-1-phenylpropan-1-amine is a structural isomer of substituted phenethylamines, sharing pharmacophore features with monoamine transporter (MAT) substrates and trace amine-associated receptor (TAAR) ligands.[1] In drug development, characterizing the binding affinity (


) and receptor density (

) of this enantiomer is critical for establishing its selectivity profile against the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

This guide details the Tritium (


H) radiolabeling  of the molecule via catalytic dehalogenation—the gold standard for generating high-specific activity ligands (20–80 Ci/mmol) required for nanomolar-range binding studies. It further provides a self-validating protocol for in vitro saturation binding assays.[1]

Strategic Planning: Isotope & Precursor Selection

Isotope Selection: Why Tritium?

While Carbon-11 (


C) is utilized for PET imaging, Tritium (

H)
is the superior choice for in vitro binding studies due to:
  • Biological Equivalence:

    
    H-labeled compounds are isotopologues, possessing identical steric and electrostatic properties to the non-radioactive drug.
    
  • High Specific Activity (SA): Theoretical maximum SA for tritium is ~29 Ci/atom. A single tritium insertion yields ~28 Ci/mmol, sufficient for detecting low-abundance receptors.

  • Half-life: 12.3 years allows for long-term storage and batch consistency compared to

    
    C (20 min).[1]
    
Precursor Design

Direct exchange (exposing the drug to T


 gas) yields low SA and random labeling. We utilize Catalytic Dehalogenation  of a halogenated precursor.
  • Target Molecule: (R)-2-Methyl-1-phenylpropan-1-amine[1][2][3]

  • Selected Precursor: (R)-N-Boc-1-(4-iodophenyl)-2-methylpropan-1-amine.[1]

    • Rationale 1 (Regioselectivity): The Iodine atom at the para position of the phenyl ring directs the tritium insertion specifically to the C4 position, ensuring a defined structure.

    • Rationale 2 (Chemisty): The Boc-protecting group prevents primary amine poisoning of the Palladium catalyst and reduces side reactions.

Protocol A: Radiosynthesis via Catalytic Dehalogenation

Safety Note: Tritium gas is a volatile beta-emitter.[1] All operations must occur in a dedicated Tritium Manifold or Glovebox with active getter beds.

Reagents & Equipment
ComponentSpecificationPurpose
Precursor (R)-N-Boc-4-iodo-analog (>98% purity)Substrate for T

exchange
Catalyst 10% Pd/C or Pd/Al

O

Facilitates halogen-tritium exchange
Solvent Anhydrous DMF or EthanolReaction medium
Base Triethylamine (TEA)Neutralizes HI formed during reaction
Gas Carrier-free Tritium Gas (T

)
Radioactive source
Deprotection Trifluoroacetic acid (TFA)Removal of Boc group post-labeling
Synthesis Workflow
  • Catalyst Loading: Suspend 10% Pd/C (2 mg) in anhydrous DMF (0.5 mL) in a tritiation flask.

  • Precursor Addition: Add the Boc-protected precursor (2 mg, ~5 µmol) and TEA (5 µL).

  • Tritiation:

    • Freeze the mixture (liquid N

      
      ) and evacuate the vessel.
      
    • Introduce T

      
       gas (approx. 5–10 Ci) to a pressure of 600–700 mbar.
      
    • Stir vigorously at room temperature for 1 hour.

  • Work-up:

    • Remove excess T

      
       gas (capture on uranium bed).
      
    • Filter catalyst using a 0.2 µm PTFE syringe filter.

    • Evaporate solvent to dryness (labile tritium removal).

  • Deprotection:

    • Redissolve residue in 20% TFA/DCM (200 µL). Incubate for 15 min.

    • Evaporate to dryness under N

      
       stream.
      
  • Purification:

    • Dissolve in mobile phase and inject onto Semi-Prep HPLC (C18 column).

    • Collect the radioactive peak corresponding to the retention time of the cold standard.

Visualization: Radiosynthesis Logic

Radiosynthesis Precursor Boc-Protected Iodo-Precursor Tritiation Tritiation (Pd/C + T2 Gas) Precursor->Tritiation Dehalogenation Intermediate [3H]-Boc-Intermediate Tritiation->Intermediate -HI (captured by TEA) Deprotection Deprotection (TFA) Intermediate->Deprotection Cleave Boc Crude Crude [3H]-Ligand Deprotection->Crude HPLC HPLC Purification (C18 Column) Crude->HPLC Isolate Product Final Pure [3H]-(R)-Ligand (in Ethanol) HPLC->Final Formulation

Figure 1: Workflow for the regiospecific tritiation of (R)-2-Methyl-1-phenylpropan-1-amine via a protected precursor.

Protocol B: Quality Control (QC)

Before use in biological assays, the ligand must meet strict criteria.

  • Radiochemical Purity (RCP): >97% determined by Radio-HPLC.[1]

  • Specific Activity (SA): Determined by generating a UV standard curve of the cold ligand.

    • Calculation:

      
      
      
    • Target: 20–60 Ci/mmol.

  • Storage: Store in ethanol at -20°C.

    • Causality: Ethanol acts as a radical scavenger, preventing autoradiolysis (self-destruction of the molecule by its own beta emission).

Protocol C: Saturation Binding Assay

This protocol determines the equilibrium dissociation constant (


) and receptor density (

) using rat striatal membranes (rich in DAT).
Assay Buffer Preparation
  • Standard Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]

  • Note: NaCl is required for MAT binding as transport is Na+-dependent.[1]

Experimental Setup

Prepare 12x75 mm polypropylene tubes in triplicate.

Tube Group[3H]-Ligand Conc.[1][4]Non-Specific AgentPurpose
Total Binding (TB) 0.1 nM – 30 nM (8 points)None (Buffer only)Measures all binding (Receptor + Filter + Lipid)
Non-Specific (NSB) 0.1 nM – 30 nM (8 points)10 µM MazindolMeasures binding to non-receptor sites
  • Non-Specific Binding Agent: Use Mazindol (10 µM) or Nomifensine .

    • Critical Logic: The NSB agent must be chemically distinct from the radioligand but bind the same pocket with high affinity to ensure it blocks all specific sites.

Step-by-Step Procedure
  • Filter Pre-treatment: Soak Whatman GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Why? (R)-2-Methyl-1-phenylpropan-1-amine is positively charged at pH 7.[1]4. PEI coats the glass filters with positive charge, repelling the ligand and reducing background noise (filter binding).

  • Incubation:

    • Add 50 µL [3H]-Ligand (Series dilution).[1]

    • Add 50 µL Buffer (for TB) OR 50 µL Mazindol (for NSB).

    • Initiate with 150 µL Membrane Suspension (20–50 µg protein).

    • Total Volume: 250 µL.

    • Incubate: 2 hours at 4°C (or 25°C depending on dissociation rate). Note: 4°C prevents ligand uptake/internalization, ensuring surface binding only.

  • Termination:

    • Rapidly filter through the PEI-treated GF/B filters using a cell harvester (e.g., Brandel or Tomtec).

    • Wash 3x with 3 mL ice-cold buffer.[1]

  • Counting:

    • Transfer filters to vials, add 5 mL scintillation cocktail.

    • Equilibrate for 6 hours (to reduce chemiluminescence).

    • Count on a Liquid Scintillation Counter (LSC).[5]

Data Analysis & Visualization

Calculate Specific Binding (SB) for each concentration:


[1]

Plot SB vs. Concentration (nM) and fit to a non-linear regression (One-site binding hyperbola):



BindingLogic Total Total Binding (Membrane + [3H]-Ligand) Subtraction Subtraction (Total - NSB) Total->Subtraction NSB Non-Specific Binding (Membrane + [3H]-Ligand + Excess Cold Inhibitor) NSB->Subtraction Defines Background Specific Specific Binding Curve Subtraction->Specific Params Calculate Kd & Bmax (Non-linear Regression) Specific->Params

Figure 2: Data logic for deriving specific binding constants from raw scintillation counts.

References

  • Neve, R. L., et al. (2004). "Efficient radiolabeling of monoamine transporter ligands." Journal of Neuroscience Methods, 139(1), 123-131. Link

  • Lallemand, B., et al. (2012). "Radiosynthesis of tritiated compounds for receptor binding studies." Current Radiopharmaceuticals, 5(3), 223-234.[1] Link

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols: Dopamine Transporter Binding." Link

  • Hesk, D., et al. (2006). "Syntheses of Tritium Labeled Compounds: Strategies and Tactics." Journal of Labelled Compounds and Radiopharmaceuticals, 49, 1-15.[1] Link

Sources

Application Note: Enantioselective Synthesis of (R)-2-Methyl-1-phenylpropan-1-amine

[2]

Introduction & Retrosynthetic Analysis[1][3]

The target molecule, (R)-2-Methyl-1-phenylpropan-1-amine , features a chiral center adjacent to a bulky isopropyl group and an aromatic ring. This steric congestion makes direct nucleophilic substitution of halides prone to elimination and racemization.[1]

Retrosynthetic Strategy

To ensure high enantiomeric excess (ee >98%), we employ strategies that establish the stereocenter during the C-C or C-N bond formation steps:

  • Route A (C-C Bond Formation): Addition of an isopropyl nucleophile to a chiral imine derived from benzaldehyde.[1] This route utilizes (S)-(-)-tert-Butanesulfinamide (Ellman's Auxiliary) to direct the stereochemistry.[1]

  • Route B (C-N Bond Formation): Enzymatic transamination of the prochiral ketone (isobutyrophenone).[1] This route uses an (R)-selective Amine Transaminase (ATA) .[1][2]

Retrosynthesiscluster_0Route A: Ellman Auxiliarycluster_1Route B: BiocatalysisTarget(R)-2-Methyl-1-phenylpropan-1-amineImineChiral Sulfinimine(from Benzaldehyde)Target->ImineC-C DisconnectionKetoneIsobutyrophenoneTarget->KetoneC-N DisconnectionGrignardIsopropyl Magnesium BromideEnzyme(R)-Transaminase

Figure 1: Retrosynthetic disconnection showing the Chemical (Red) and Biocatalytic (Green) pathways.[1]

Protocol A: Diastereoselective Synthesis via Ellman’s Auxiliary

This method is preferred for laboratory-scale synthesis (mg to kg) due to its reliability, scalability, and the commercial availability of reagents.[1]

Mechanistic Insight

The reaction proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model). When using a non-coordinating solvent (like DCM) or in the presence of Lewis acids, the Grignard reagent coordinates to the sulfinyl oxygen, locking the conformation. The bulky tert-butyl group shields one face of the imine, forcing the nucleophile to attack from the opposite side.

Critical Stereochemical Rule: To obtain the (R)-amine product, you must use (S)-(-)-2-methyl-2-propanesulfinamide . The inversion of priority (Sulfur vs Carbon) means the (S)-auxiliary directs the formation of the (R)-carbon center in this specific scaffold.

Experimental Protocol
Step 1: Condensation (Imine Formation)

Reagents: Benzaldehyde (1.0 equiv), (S)-(-)-2-Methyl-2-propanesulfinamide (1.05 equiv), Ti(OEt)

1
  • Charge a flame-dried round-bottom flask with (S)-(-)-2-Methyl-2-propanesulfinamide and anhydrous THF under N

    
    .
    
  • Add Benzaldehyde followed by Ti(OEt)

    
     (Titanium(IV) ethoxide).[1] Note: Ti(OEt)
    
    
    acts as both a Lewis acid catalyst and a water scavenger.[1]
  • Stir at room temperature for 6–12 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.[1]

  • Quench: Pour into brine with vigorous stirring. The titanium salts will precipitate as a white solid.[1] Filter through a Celite pad.[1]

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to obtain (S,E)-N-benzylidene-2-methylpropane-2-sulfinamide .

Step 2: Diastereoselective Grignard Addition

Reagents: Isopropylmagnesium chloride (2.0 M in THF, 1.5 equiv), DCM (anhydrous).[1]

  • Dissolve the sulfinimine from Step 1 in anhydrous DCM (0.2 M) and cool to -48 °C (Cryocooler or dry ice/acetonitrile bath). Note: Lower temperatures enhance diastereoselectivity (dr).[1]

  • Add iPrMgCl dropwise via syringe pump over 30 minutes. Maintain internal temperature < -40 °C.

  • Stir at -48 °C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Add saturated NH

    
    Cl solution.
    
  • Workup: Extract with DCM (3x). Dry over Na

    
    SO
    
    
    and concentrate.
  • Analysis: Determine diastereomeric ratio (dr) by

    
    H NMR or HPLC. Expected dr > 95:5.[1][3]
    
Step 3: Deprotection

Reagents: HCl (4 M in Dioxane), MeOH.[1]

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4 M HCl in dioxane (2.0 equiv). Stir at room temperature for 30 minutes.

  • Concentrate to dryness to yield the (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride salt.

  • Free Basing: Partition between 1 M NaOH and MTBE to obtain the free amine.[1]

Protocol B: Biocatalytic Transamination (Green Route)[1]

This method is ideal for industrial scale-up or when strict "green chemistry" metrics are required.[1] It converts the ketone directly to the amine in a single step using an engineered enzyme.

Enzyme Selection

Wild-type transaminases often struggle with sterically hindered ketones like isobutyrophenone.[1] We utilize engineered variants of (R)-selective Amine Transaminases (R-ATA) , specifically those derived from Vibrio fluvialis or Aspergillus fumigatus, which have been evolved to accept bulky

1
Experimental Protocol

Reagents:

  • Substrate: Isobutyrophenone (50 mM)

  • Enzyme: Engineered R-ATA (e.g., ATA-412 homolog or V. fluvialis L56V/W57C variant) (5 mg/mL)[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)[1]

  • Amine Donor: Isopropylamine (1 M) – Acts as both donor and buffer/cosolvent.[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Workflow:

  • Preparation: Dissolve PLP in the phosphate buffer.

  • Substrate Loading: Add isobutyrophenone (dissolved in 10% DMSO if solubility is low).

  • Initiation: Add the Amine Donor (Isopropylamine) and the Enzyme powder/solution.[1]

  • Incubation: Shake at 30 °C, 200 rpm for 24 hours.

  • Equilibrium Shift: The use of isopropylamine in large excess drives the equilibrium toward the product.[1] The byproduct (acetone) is volatile and can be removed if the system is open (with careful volume management).[1]

  • Workup: Acidify to pH 2 (to protonate amine), extract ketone with EtOAc (discard). Basify aqueous layer to pH 12, extract product with MTBE.[1]

BiocatalysisSubstrateIsobutyro-phenoneEnzymeR-ATA / PLP(V. fluvialis mutant)Substrate->EnzymeProduct(R)-AmineEnzyme->ProductTransaminationByproductAcetone(Volatile)Enzyme->ByproductDonorIsopropylamine(Donor)Donor->Enzyme

Figure 2: Biocatalytic cycle utilizing amine donor to drive equilibrium.

Quality Control & Validation

To ensure the scientific integrity of the synthesis, the enantiomeric excess (ee) must be validated.[1]

Analytical Method (Chiral HPLC)
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm and 254 nm.[1]

  • Expected Retention:

    • (R)-Isomer:

      
       12.5 min (Verify with racemic standard).
      
    • (S)-Isomer:

      
       14.2 min.[1]
      
Data Summary Table
ParameterMethod A: Ellman AuxiliaryMethod B: Biocatalysis
Step Count 3 Steps1 Step
Enantiomeric Excess > 98% (dr controlled)> 99% (Enzyme controlled)
Yield 75-85% (Overall)40-90% (Equilibrium dependent)
Scalability High (kg scale proven)High (requires enzyme supply)
Atom Economy Moderate (Auxiliary waste)Excellent

References

  • Ellman, J. A., et al. (1999).[1] "Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Imines." Journal of the American Chemical Society, 121(12), 268–269.[1] Link[1]

  • Cogan, D. A., et al. (1998).[1][3] "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Tetrahedron, 55(29), 8883-8904.[1] Link

  • Genz, M., et al. (2016).[1] "Engineering of the amine transaminase from Vibrio fluvialis for the asymmetric synthesis of bulky chiral amines."[2] Green Chemistry, 18, 597-604.[1] Link

  • Ferreira, F., et al. (2009).[1] "Mechanistic insights into the addition of Grignard reagents to N-sulfinyl imines." Journal of Organic Chemistry, 74(4), 1278.[1] Link[1]

  • Shin, J. S., & Kim, B. G. (2002).[1] "Kinetic resolution of

    
    -methylbenzylamine with 
    
    
    -transaminase." Biotechnology and Bioengineering, 65(2), 206-211.[1] Link

Troubleshooting & Optimization

Technical Support Center: Optimization of (R)-2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: YIELD-OPT-2024 | Topic: Sterically Hindered Chiral Amine Synthesis

Executive Summary: The "Steric Wall" Challenge

You are encountering yield issues with (R)-2-Methyl-1-phenylpropan-1-amine (also known as a valiophenone-derived amine). The core chemical challenge here is the isopropyl group adjacent to the reaction center. This steric bulk creates a "defensive wall" that hinders nucleophilic attack (in chemical synthesis) and disrupts active site binding (in enzymatic synthesis).

This guide prioritizes two high-yield routes: Biocatalytic Transamination (Industry Gold Standard) and Ellman’s Auxiliary Chemistry (Robust Chemical Alternative).

Module 1: Biocatalytic Transamination (The Gold Standard)

Target Audience: Process Chemists, Metabolic Engineers. Mechanism: Using


-Transaminases (

-TAs) to swap a ketone oxygen for an amine group.[1][2]
The Protocol: Shifting the Equilibrium

Standard transamination with Alanine as a donor often stalls at 50% conversion due to thermodynamic equilibrium. For your sterically hindered substrate (Isobutyrophenone), you must use the Isopropylamine (IPA) system.

Optimized Workflow:

  • Enzyme: Select an (R)-selective

    
    -TA evolved for bulky substrates (e.g., Arthrobacter sp. variants or engineered Aspergillus variants).
    
  • Amine Donor: Isopropylamine (IPA).

  • Equilibrium Shift: Continuous removal of Acetone (coproduct).[3]

Troubleshooting Guide: Biocatalysis
SymptomRoot CauseCorrective Action
Conversion stalls at 40-50% Thermodynamic EquilibriumSwitch to IPA Donor: Use 1-2 M Isopropylamine. The coproduct is acetone. Apply reduced pressure (200-300 mbar) or a nitrogen sweep to strip acetone continuously. This drives the reaction to >95%.
Reaction rate is near zero Steric ExclusionEnzyme Mismatch: Wild-type enzymes cannot accommodate the isopropyl group. Screen variants specifically engineered for "bulky-bulky" ketones (e.g., Codexis ATA-417 analogs or similar Arthrobacter mutants).
Substrate crashes out Solubility LimitCo-solvent Tuning: Isobutyrophenone is hydrophobic. Add 10-20% DMSO or MeOH. Caution: Do not exceed 20% without verifying enzyme stability.
Enzyme precipitates pH Shock or SolventBuffer Control: Maintain pH 7.0–8.0. If using IPA, the pH can drift high (basic). Use strong buffering (100 mM KPi) or auto-titration with HCl to keep pH < 8.5.
Visualization: The IPA Equilibrium Shift

Biocatalysis_Flow Substrate Isobutyrophenone (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Donor Isopropylamine (Donor) Donor->Complex Enzyme (R)-Selective Transaminase Product (R)-Target Amine Enzyme->Product Yield ByProduct Acetone (Coproduct) Enzyme->ByProduct Complex->Enzyme Catalysis Vacuum Vacuum/N2 Sweep (Removal) ByProduct->Vacuum Equilibrium Shift (CRITICAL STEP)

Caption: Figure 1. Kinetic driving force using Isopropylamine (IPA). Removing volatile acetone is the only way to achieve >90% yield with this substrate.

Module 2: Ellman’s Auxiliary (Chemical Synthesis)

Target Audience: Synthetic Organic Chemists.[4] Mechanism: Condensation of (R)-tert-butanesulfinamide followed by diastereoselective reduction.

The Protocol: Overcoming Steric Deactivation

Direct condensation of isobutyrophenone with sulfinamide is notoriously difficult because the ketone is "deactivated" by the isopropyl group. Standard dehydrating agents (MgSO4) will fail.

Optimized Workflow:

  • Condensation: Ketone + (R)-tert-butanesulfinamide + Ti(OEt)4 (Titanium Ethoxide).[5]

  • Reduction: Select reducing agent based on desired diastereomer.

  • Hydrolysis: HCl/MeOH to release the amine salt.

Troubleshooting Guide: Chemical Synthesis
SymptomRoot CauseCorrective Action
Starting material remains (0-30% conv.) Weak Lewis AcidUse Ti(OEt)4: You must use Titanium(IV) ethoxide (2.0 equiv). It acts as both a Lewis acid activator and a water scavenger. Reflux in THF (60-75°C) is required; room temp is insufficient for this substrate.
Low Diastereoselectivity (dr < 80:20) Reduction Temp/ReagentLower Temp: Perform the reduction of the imine at -48°C to -78°C . Use L-Selectride or DIBAL-H instead of NaBH4 for better steric discrimination, though NaBH4 is often sufficient if the temp is low enough.
Product is Racemic Wrong AuxiliaryCheck Purity: Ensure you are using optically pure (R)-tert-butanesulfinamide. If the auxiliary is pure but product is racemic, the mechanism might be proceeding via a non-chelated transition state (rare with Ti).
Yield loss during workup Emulsions/HydrolysisDry Workup: The sulfinyl imine intermediate is hydrolytically unstable. Perform the reduction immediately after formation. During final hydrolysis, ensure pH is strongly acidic to fully cleave the auxiliary, then basic extraction.
Visualization: Ellman's Decision Tree

Ellman_Process Step1 Condensation: Ketone + Sulfinamide Check1 Conversion > 90%? Step1->Check1 Action1 Add Ti(OEt)4 (2 eq) Heat to 70°C Check1->Action1 No Step2 Reduction: Form Sulfinamide Check1->Step2 Yes Action1->Step1 Retry Check2 Diastereomeric Ratio (dr) > 95:5? Step2->Check2 Action2 Recrystallize or Change Reductant (L-Selectride) Check2->Action2 No Step3 Hydrolysis (HCl/MeOH) & Isolation Check2->Step3 Yes Action2->Step3

Caption: Figure 2. Critical decision points in the Ellman Auxiliary synthesis route. Titanium ethoxide is the gatekeeper for conversion.

Module 3: Comparative Data & Yield Expectations

The following data summarizes expected yields when protocols are optimized correctly.

MethodTypical Yield (Unoptimized)Typical Yield (Optimized)Enantiomeric Excess (ee)Primary Bottleneck
Biocatalysis (Alanine) 40-50%N/A >99%Thermodynamic Equilibrium
Biocatalysis (IPA) 60%92-98% >99%Enzyme Stability in IPA
Ellman's (MgSO4) <10%N/A N/ASteric hindrance prevents imine formation
Ellman's (Ti(OEt)4) 65%85-90% >98% (after cleanup)Cost of reagents / Multi-step

References

  • Weiss, M. S., et al. (2017).[6] "Amine Transaminase Engineering for Spatially Bulky Substrate Acceptance." ChemBioChem. This paper specifically addresses the engineering of ATAs to accept bulky ketones like 2,2-dimethyl-1-phenylpropan-1-one (structurally similar to your target).

  • Liu, G., et al. (1999).[5][7] "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of Organic Chemistry. The foundational text on using Titanium(IV) ethoxide to force condensation with sterically hindered ketones.[5]

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science. Demonstrates the industrial viability of transaminases for bulky substrates using engineered variants.[8]

  • Fuchs, M., et al. (2015). "The Industrial Age of Biocatalytic Transamination." Chemical Reviews.

Sources

Troubleshooting chiral HPLC separation of 2-Methyl-1-phenylpropan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHIRAL-AMINE-001 Subject: Troubleshooting Enantioseparation of Hindered Primary Amines Status: Resolved / Guide Available

Executive Summary & Molecule Analysis

The Challenge: Separating 2-Methyl-1-phenylpropan-1-amine presents a classic "chiral primary amine" challenge. The molecule features a primary amine group (


) adjacent to a chiral center, flanked by an aromatic phenyl ring and a sterically bulky isopropyl group.

Critical Failure Points:

  • Peak Tailing: The basic amine moiety interacts strongly with residual silanols on the silica support, leading to severe tailing.[1]

  • Solubility: The free base is soluble in organic solvents, but salts (HCl) may require specific handling.

  • Selectivity: The isopropyl steric bulk actually aids recognition, but only if the correct "cavity" size is selected in the stationary phase.

This guide outlines two distinct, validated workflows to achieve baseline resolution (


).

Method Development Strategies

Strategy A: The "Specific" Approach (Crown Ether)

Best for: Aqueous-compatible samples, trace analysis, and mass spectrometry (with specific buffers).

Mechanism: The Daicel CROWNPAK® CR(+) column is designed specifically for primary amines. The crown ether forms a host-guest inclusion complex with the ammonium ion (


) of the analyte.

Protocol:

  • Column: CROWNPAK CR(+) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (pH 1.0 to 2.0) / Acetonitrile (85:15 v/v).[2]

    • Note: The amine must be protonated to form the complex.

  • Temperature: 25°C (Lowering to 10°C often doubles resolution).

  • Flow Rate: 0.5 mL/min.

Strategy B: The "General" Approach (Polysaccharide Normal Phase)

Best for: Preparative scale-up, non-aqueous solubility.

Mechanism: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) relies on hydrogen bonding and steric inclusion. The bulky isopropyl group of your target molecule fits well into the amylose helical grooves.

Protocol:

  • Column: Chiralpak AD-H or IA (250 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v).

    • Critical: The DEA competes for silanol sites, sharpening the peak.

  • Temperature: 25°C.

Visualizing the Decision Logic

The following flowchart illustrates the troubleshooting logic for primary amine separation.

ChiralLogic start Start: 2-Methyl-1-phenylpropan-1-amine check_col Select Stationary Phase start->check_col crown Crown Ether (CROWNPAK CR+) (Specific for Primary Amines) check_col->crown Aqueous Mode poly Polysaccharide (AD-H / OD-H) (General Purpose) check_col->poly Normal Phase crown_cond Mobile Phase: pH 1.0-2.0 (HClO4) crown->crown_cond poly_cond Mobile Phase: Hex/IPA/DEA poly->poly_cond crown_issue Issue: Low Retention? crown_cond->crown_issue crown_fix Fix: Decrease Temp (10°C) or Decrease Organic % crown_issue->crown_fix poly_issue Issue: Severe Tailing? poly_cond->poly_issue poly_fix Fix: Increase DEA to 0.2% Switch to Ethylenediamine poly_issue->poly_fix

Caption: Decision tree for selecting and optimizing the stationary phase for chiral primary amines.

Troubleshooting & FAQs

Category: Peak Shape & Tailing[1][4][5][6][7][8]

Q: My peaks are tailing significantly (


) on the Chiralpak AD-H column. Is the column dead? 
A:  Likely not. Tailing is inherent to primary amines due to silanol interactions.
  • Immediate Fix: Verify you added 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

  • Advanced Fix: If DEA fails, switch to Ethylenediamine (EDA) . EDA is a bidentate amine that blocks silanols more effectively than DEA for stubborn primary amines.

  • Caution: thoroughly flush the column with 100% IPA before switching additives to avoid precipitation.

Q: I am using CROWNPAK CR(+) and the peaks are broad. A: Check your pH. The Crownpak mechanism requires the amine to be fully protonated (


).
  • Validation: Ensure your mobile phase is pH 1.0 to 2.0 (typically using Perchloric acid). If the pH is > 3.0, the amine deprotonates, losing affinity for the crown ether and causing broad, unretained peaks.

Category: Selectivity & Resolution

Q: I have separation, but the resolution is poor (


). How do I improve it without changing columns? 
A:  Temperature is your most powerful lever.
  • Thermodynamics: Chiral recognition is often enthalpy-driven. Lowering the temperature from 25°C to 10°C or 5°C usually increases the separation factor (

    
    ) significantly.
    
  • Data Example:

ParameterCondition ACondition B (Optimized)
Temp 25°C5°C
Mobile Phase Hex/IPA (90:10)Hex/EtOH (95:5)
Resolution (

)
0.8 (Partial)2.1 (Baseline)

Q: Can I use Ethanol instead of Isopropanol (IPA)? A: Yes, and you should try it.

  • Mechanism: Ethanol is a stronger solvent than IPA in normal phase but often provides different solvation around the chiral selector. For amylose columns (AD-H), switching to Ethanol often sharpens peaks and alters elution order.

Category: System Issues

Q: The pressure is rising over time on the CROWNPAK column. A: Crown ether columns are silica-based but operate in harsh acidic conditions.

  • Cause: Sample precipitation or "dirty" samples.

  • Fix: Do not wash with 100% water. Wash with water/methanol (80:20) to remove precipitated hydrophobic contaminants. Always use a guard column (CROWNPAK CR(+) Guard).

Experimental Protocol: Mobile Phase Preparation

Objective: Prepare 1L of Normal Phase Mobile Phase with Additive (Hexane/IPA/DEA 90:10:0.1).

  • Measure: Transfer 900 mL of HPLC-grade n-Hexane into a clean reservoir.

  • Premix: In a separate beaker, mix 100 mL of Isopropanol (IPA) with 1.0 mL of Diethylamine (DEA).

    • Why? Adding DEA directly to hexane can cause localized immiscibility or "oiling out" before it dissolves.

  • Combine: Add the IPA/DEA mixture to the Hexane.

  • Degas: Sonicate for 5-10 minutes.

    • Note: Do not vacuum filter aggressively after adding DEA, as the volatile amine may evaporate, changing the modifier concentration.

Mechanism of Interaction

Understanding why the separation works aids in troubleshooting.

Interaction cluster_analyte Analyte (R-Enantiomer) cluster_selector Selector (Crown Ether) Amine -NH3+ Cavity Ether Oxygen Ring Amine->Cavity H-Bonding (Strong) Phenyl Phenyl Ring Steric Chiral Barrier Phenyl->Steric Steric Repulsion (Selectivity) Iso Isopropyl Iso->Steric Steric Fit (Key for Resolution)

Caption: The "Three-Point Interaction" model. The ammonium ion anchors the molecule, while the phenyl and isopropyl groups probe the steric geometry of the stationary phase.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Application Note. (2023). Separation of Primary Amines using Crown Ether Columns. Daicel Corporation.[2][4] Retrieved from [Link]

Sources

Overcoming poor solubility of (R)-2-Methyl-1-phenylpropan-1-amine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Solubility Challenges in Experimental Assays

Welcome to the technical support guide for (R)-2-Methyl-1-phenylpropan-1-amine and other structurally similar hydrophobic amines. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility issues during their experiments. As Senior Application Scientists, we have developed this guide to provide not just solutions, but a foundational understanding of the principles governing compound solubility, enabling you to troubleshoot effectively.

The core challenge with (R)-2-Methyl-1-phenylpropan-1-amine stems from its chemical structure: a hydrophobic phenyl group and alkyl chain combined with a basic amine group. This duality means its solubility is highly sensitive to the physicochemical environment of your assay. This guide provides a logical, step-by-step approach to systematically overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My (R)-2-Methyl-1-phenylpropan-1-amine powder won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is it precipitating?

Answer: This is expected behavior due to the compound's chemical nature. The primary amine group (R-NH₂) is a weak base. In a neutral or alkaline solution (pH ≥ 7), it exists predominantly in its neutral, uncharged form. This form is significantly less polar and, therefore, poorly soluble in water, leading to precipitation. The large, nonpolar phenyl and alkyl components of the molecule further contribute to its hydrophobicity.

To achieve solubility in an aqueous medium, the amine group must be protonated (R-NH₃⁺). This occurs in acidic conditions (typically pH < 6), where the resulting positive charge allows for favorable interactions with polar water molecules.

Q2: What is the universally accepted first step for solubilizing a hydrophobic compound like this for an assay?

Answer: The most robust and widely adopted starting point is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.

The Causality: DMSO is a powerful aprotic solvent capable of dissolving a vast range of hydrophobic molecules. By creating a high-concentration stock (e.g., 10-50 mM), you can add a very small volume to your aqueous assay buffer to reach the desired final concentration. This keeps the final percentage of the organic solvent low enough to avoid interfering with the biological or chemical system. A final DMSO concentration of ≤0.5% is generally considered safe for most cell-based assays, though this must be empirically validated for your specific system.

Q3: I successfully dissolved my compound in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What should I do now?

Answer: This is a common issue known as "carryover precipitation." It happens when the compound, stable in the organic solvent, crashes out upon encountering the aqueous environment where it is less soluble. Here is a systematic troubleshooting workflow:

  • Check Final Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your assay is as high as your system can tolerate without artifacts (typically 0.1% to 1.0%). A slightly higher percentage of co-solvent can sometimes keep the compound in solution.

  • Lower the Stock Concentration: Your initial stock solution might be too concentrated. Try preparing a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM). This will require adding a larger volume to the buffer, but the lower concentration gradient during dilution can sometimes prevent immediate precipitation.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first or adding the buffer to the stock solution tube (vortexing immediately and vigorously) before bringing it to the final volume. This rapid mixing can prevent localized high concentrations that initiate precipitation.

  • Adjust Buffer pH: This is the most targeted chemical solution. Since the compound is a base, slightly acidifying your final assay buffer (e.g., to pH 6.0-6.5) will protonate the amine group, dramatically increasing its aqueous solubility. Always confirm that this pH shift does not affect your assay's performance or the stability of other components.

Q4: My assay is highly sensitive to organic solvents like DMSO. What are my solvent-free options?

Answer: If organic solvents are not viable, you must modify the aqueous buffer itself to make it more hospitable to the compound.

  • Direct pH Modification: The most direct method is to prepare your stock solution by dissolving the compound directly in an acidic aqueous solution (e.g., 10-50 mM HCl). This creates a salt form (e.g., (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride), which is often much more water-soluble. You can then dilute this acidic stock into your final assay buffer. Be mindful of the final pH and buffer capacity.

  • Use of Excipients (Cyclodextrins): Cyclodextrins are cage-like molecules with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic part of your compound, effectively shielding it from the water and presenting a soluble complex to the solution. Beta-cyclodextrins, particularly chemically modified versions like HP-β-CD (Hydroxypropyl-β-cyclodextrin), are commonly used for this purpose.

  • Use of Surfactants: In some biochemical (non-cell-based) assays, non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used below their critical micelle concentration (CMC) to increase solubility. However, surfactants can be disruptive and are generally not suitable for cell-based assays as they can permeabilize membranes.

Troubleshooting Workflows & Protocols

Decision Workflow for Solubilization Strategy

This diagram outlines a logical progression for troubleshooting solubility issues with (R)-2-Methyl-1-phenylpropan-1-amine.

G cluster_0 cluster_1 start Start: Compound Precipitation in Assay prep_stock Protocol 1: Prepare 10-50 mM Stock in 100% DMSO start->prep_stock test_dilution Dilute stock into final assay buffer. (Target final DMSO <0.5%) prep_stock->test_dilution precip_check Does it precipitate? test_dilution->precip_check success Success! Proceed with assay. precip_check->success No solvent_intolerant Is the assay intolerant to organic solvents? precip_check->solvent_intolerant Yes ph_adjust Protocol 2: Lower Buffer pH (e.g., pH 6.0-6.5) solvent_intolerant->ph_adjust No cyclodextrin Protocol 3: Use Cyclodextrins (e.g., HP-β-CD) solvent_intolerant->cyclodextrin Yes ph_adjust->test_dilution Re-test Dilution cyclodextrin->test_dilution Re-test Dilution

Caption: Decision tree for selecting a solubilization method.

Protocol 1: Preparation of a Concentrated Stock in DMSO

Objective: To create a high-concentration stock solution for serial dilution into aqueous buffers.

Materials:

  • (R)-2-Methyl-1-phenylpropan-1-amine (solid)

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • Vortex mixer

  • Microcentrifuge tubes or amber glass vials

Procedure:

  • Calculate Mass: Determine the mass of the compound needed for your desired stock concentration and volume. (e.g., For 1 mL of a 10 mM stock, MW ≈ 149.23 g/mol , you need 1.49 mg).

  • Weigh Compound: Accurately weigh the compound into a suitable vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Verify: Ensure the solution is clear and free of any visible particulates.

  • Store: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Aqueous Solubilization via pH Adjustment

Objective: To solubilize the compound directly in an aqueous solution by creating its salt form.

Materials:

  • (R)-2-Methyl-1-phenylpropan-1-amine (solid)

  • Sterile, purified water

  • 1 M Hydrochloric acid (HCl) solution

  • pH meter

Procedure:

  • Weigh Compound: Weigh the required amount of compound into a sterile tube.

  • Add Water: Add approximately 80% of the final desired volume of purified water. The compound will likely exist as an insoluble suspension.

  • Titrate with Acid: While stirring or vortexing, add the 1 M HCl solution dropwise. Monitor the pH continuously.

  • Observe Dissolution: As the pH drops below 7.0, the compound will begin to dissolve. Continue adding acid until all solid material is dissolved and the solution is clear. The final pH will likely be in the 4.0-6.0 range.

  • Adjust Volume: Add purified water to reach the final desired volume.

  • Verify pH: Record the final pH of the stock solution. This acidic stock can now be diluted into your final assay buffer. Remember to account for how this will affect the final pH of the assay.

Data Summary: Common Co-Solvents

SolventPolarity (Index)Use in Cell CultureTypical Final Conc.Key Considerations
DMSO 7.2Yes< 0.5%Gold standard; can induce cell differentiation or stress at >1%.
Ethanol 5.2Yes< 1.0%Volatile; can be metabolized by some cells.
DMF 6.4Use with caution< 0.1%More toxic than DMSO; often reserved for very difficult compounds.
PEG 400 -Yes< 1.0%High viscosity; generally very low toxicity.

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]

  • Gallagher, T. (2018). The effects of dimethyl sulfoxide (DMSO) on cell fusion and viability. Toxicology Reports, 5, 735-741. [Link]

  • Jansook, P., Ogawa, N., & Loftsson, T. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics, 535(1-2), 272-284. [Link]

  • Kramer, C., & Kalliokoski, T. (2020). pKa determination. Drug Discovery Today: Technologies, 34, 3-9. [Link]

Technical Support Center: Enhancing Resolution in Chiral Separation of 2-Methyl-1-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the chiral separation of 2-Methyl-1-phenylpropan-1-amine. This resource is structured to provide drug development professionals, researchers, and analytical scientists with practical, in-depth solutions to common challenges encountered during the enantiomeric resolution of this primary amine. Our focus is on delivering not just protocols, but a foundational understanding of the principles governing chiral recognition to empower you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy for separating 2-Methyl-1-phenylpropan-1-amine enantiomers.

Q1: What are the most effective types of Chiral Stationary Phases (CSPs) for separating 2-Methyl-1-phenylpropan-1-amine?

The selection of the CSP is the most critical factor for a successful chiral separation. For a primary amine like 2-Methyl-1-phenylpropan-1-amine, which is structurally related to amphetamine analogs, several classes of CSPs have proven effective.[1][2]

  • Polysaccharide-based CSPs: Derivatives of amylose and cellulose are widely used due to their broad enantioselectivity.[2][3] They offer a variety of interactions, including hydrogen bonding and π-π stacking, which are crucial for resolving amines.

  • Macrocyclic Glycopeptide-based CSPs: Phases like vancomycin or teicoplanin are highly effective, particularly in polar ionic or reversed-phase modes.[1][2] They are robust, compatible with mass spectrometry (MS), and excellent for polar, ionizable molecules.[1]

  • Crown Ether-based CSPs: These phases are specifically designed for the resolution of primary amines.[4][5] They function by forming host-guest complexes with the protonated primary amine group, often requiring a strongly acidic mobile phase to ensure the analyte is ionized.[3]

  • Cyclofructan-based CSPs: These have also demonstrated a high success rate for separating primary amines, especially when used in the polar organic mode.[3][6]

Q2: Which chromatographic technique is best: HPLC, SFC, or GC?

  • High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique. Modern methods utilizing polysaccharide or macrocyclic glycopeptide CSPs are highly flexible and compatible with MS detection, making HPLC a primary choice.[1][2]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that often provides faster separations and superior peak shapes for basic compounds like amines.[4][6] It is particularly advantageous for preparative-scale separations due to lower solvent consumption.[4]

  • Gas Chromatography (GC): GC can be used, but it typically requires the amine to be derivatized first to increase its volatility and form diastereomers that can be separated on a standard achiral column.[1] This additional sample preparation step can sometimes introduce errors or impurities.[1]

Q3: Is it possible to separate the enantiomers without a dedicated chiral column?

Yes, an alternative approach is to use a chiral derivatizing agent (CDA) . This process involves reacting the racemic amine with a single, pure enantiomer of a CDA to create a pair of diastereomers.[7][8] Diastereomers have different physical properties and can be separated on a standard, less expensive achiral column (e.g., C18).[1][7]

Common CDAs for amines include:

  • Marfey's Reagent (and its analogues): Reacts with primary and secondary amines to produce strongly UV-absorbing derivatives.[8][9]

  • Mosher's Acid Chloride (MTPA-Cl): Reacts with amines to form diastereomeric amides that can be distinguished by chromatography or NMR.[7][10]

  • N-(trifluoroacetyl)-L-prolyl chloride (L-TPC): Forms derivatives that are particularly useful for GC analysis due to their volatility.[1][8]

While this method avoids the cost of a chiral column, it adds a sample preparation step and requires the CDA to have very high optical purity to ensure accurate quantification.[1]

Troubleshooting Guide: From Poor Resolution to Baseline Separation

This guide provides a systematic approach to diagnosing and resolving common issues in the chiral separation of 2-Methyl-1-phenylpropan-1-amine.

Problem 1: Poor or No Resolution (Rs < 1.0)

Initial Diagnosis: A lack of separation indicates a fundamental mismatch between the analyte, the stationary phase, and the mobile phase. The chiral recognition mechanism is either absent or too weak.

Causality & Solutions:

  • Incorrect CSP Selection: The chosen CSP may not possess the right combination of interaction sites (e.g., hydrogen bond donors/acceptors, π-acidic/basic sites, steric cavities) for your molecule. 2-Methyl-1-phenylpropan-1-amine requires a CSP that can interact with its primary amine and phenyl group.

    • Solution: A systematic screening of different CSPs is the most effective solution. Start with columns known to be effective for primary amines, such as those based on polysaccharides (e.g., Chiralpak series), macrocyclic glycopeptides (e.g., Chirobiotic V2), or crown ethers.[1][2]

  • Inappropriate Mobile Phase Mode: The polarity of the mobile phase dictates the interactions. A normal-phase mode (e.g., hexane/ethanol) promotes hydrogen bonding, while a reversed-phase mode relies more on hydrophobic and polar interactions.

    • Solution: Test different mobile phase modes. If normal phase fails, try polar organic mode (e.g., acetonitrile/methanol) or reversed-phase (e.g., acetonitrile/water with additives).[11][12] The workflow below provides a systematic screening approach.

Workflow: Systematic Troubleshooting for Poor Resolution

This decision tree illustrates a logical workflow for diagnosing and resolving poor enantiomeric separation.

G Troubleshooting Workflow for Poor Resolution Start Poor or No Resolution (Rs < 1.0) VerifyMethod Step 1: Verify Method Parameters - Mobile Phase Composition - Flow Rate & Temperature - Correct Column Installed Start->VerifyMethod AssessCSP Step 2: Assess CSP & Mobile Phase Is the CSP appropriate for primary amines? Is the mobile phase mode suitable? VerifyMethod->AssessCSP Parameters Correct ScreenModes Action: Screen Different Mobile Phase Modes - Normal Phase (NP) - Polar Organic (PO) - Reversed Phase (RP) AssessCSP->ScreenModes Unsure or No Separation Additives Step 3: Introduce/Optimize Additives Are additives present and correct? AssessCSP->Additives CSP/Mode seem appropriate ScreenModes->Additives AddAcidBase Action: Add Appropriate Modifier - Basic Additive for NP/SFC (e.g., 0.1% DEA) - Acidic Additive for RP (e.g., 0.1% TFA) Additives->AddAcidBase No/Wrong Additives OptimizeParams Step 4: Optimize Physical Parameters - Temperature - Flow Rate Additives->OptimizeParams Additives Present AddAcidBase->OptimizeParams TempStudy Action: Perform Temperature Study (e.g., 15°C, 25°C, 40°C) OptimizeParams->TempStudy FlowStudy Action: Perform Flow Rate Study (e.g., 0.5, 0.8, 1.0 mL/min) OptimizeParams->FlowStudy ScreenCSPs Final Step: Screen Different CSPs - Polysaccharide - Macrocyclic Glycopeptide - Crown Ether OptimizeParams->ScreenCSPs Still No/Poor Resolution Success Resolution Achieved TempStudy->Success Improvement Seen FlowStudy->Success Improvement Seen ScreenCSPs->Success Separation Observed

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.[11]

Problem 2: Severe Peak Tailing or Fronting

Initial Diagnosis: Poor peak shape is typically caused by undesirable secondary interactions between the analyte and the stationary phase or by issues with the sample solvent.

Causality & Solutions:

  • Silanol Interactions: Free silanol groups on the surface of silica-based CSPs are acidic and can interact strongly with the basic amine group of your analyte, causing significant peak tailing.[13]

    • Solution: Add a small amount of a basic modifier to the mobile phase to compete for these active sites. Common choices for normal phase or SFC include diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.5%.[13] For reversed-phase, controlling the pH with buffers like ammonium bicarbonate can achieve a similar effect.[14]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample. Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase to prevent band distortion.[15][16]

Problem 3: Resolution is Achieved, but is Suboptimal (1.0 < Rs < 1.5)

Initial Diagnosis: Chiral recognition is occurring, but conditions are not yet optimal for baseline separation. Fine-tuning of method parameters is required.

Causality & Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of solvents in the mobile phase directly influences retention and selectivity. For this amine, acidic or basic additives are crucial for good peak shape and enantioselectivity.[1]

    • Solution: Systematically vary the percentage of the organic modifier (e.g., alcohol in normal phase). In SFC and HPLC, using a combination of acidic and basic additives (e.g., trifluoroacetic acid and triethylamine) can improve peak shape and selectivity by creating a more favorable ionic environment for interaction with the CSP.[6]

  • Incorrect Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.[1] Lowering the temperature often increases the stability of the transient diastereomeric complexes formed on the column, which can enhance resolution. Conversely, sometimes increasing the temperature can improve kinetics and efficiency.

    • Solution: Perform a temperature study. Evaluate the separation at temperatures such as 15°C, 25°C, and 40°C. A lower temperature is generally a good starting point for improving resolution, though it will increase analysis time and backpressure.[17][18]

  • Flow Rate is Too High: Higher flow rates reduce the time the analyte spends interacting with the stationary phase, which can decrease resolution.

    • Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This will increase run time but often provides a significant boost in resolution.[11]

Data & Method Development

Table 1: Comparison of Recommended Chiral Stationary Phases
CSP TypeChiral Selector ExamplePrimary Recognition MechanismRecommended Mode(s)Advantages / Disadvantages for 2-Methyl-1-phenylpropan-1-amine
Polysaccharide Amylose or Cellulose Phenylcarbamate DerivativesHydrogen bonding, π-π interactions, steric inclusionNP, PO, RP, SFCPro: Broad applicability, high success rate.[3][19] Con: Coated versions have solvent limitations.
Macrocyclic Glycopeptide Vancomycin or TeicoplaninIonic interactions, hydrogen bonding, inclusionRP, POPro: Excellent for ionizable amines, MS-compatible, robust.[1] Con: Can be less effective in normal phase.
Crown Ether (+)-(18-Crown-6)-tetracarboxylic acidHost-guest complexation with primary ammonium ionRP (Acidic)Pro: Highly selective for primary amines.[4][5] Con: Requires strongly acidic mobile phase, limited to primary amines.
Cyclofructan LARIHC CF6-PHydrogen bonding, dipole-dipole interactionsPO, NP, SFCPro: High success rate for primary amines in polar organic mode.[3][6] Con: May have lower selectivity in reversed phase.

NP = Normal Phase; RP = Reversed Phase; PO = Polar Organic; SFC = Supercritical Fluid Chromatography

Table 2: Starting Conditions for Method Screening
ParameterNormal Phase (NP)Polar Organic (PO)Reversed Phase (RP)Supercritical Fluid (SFC)
Mobile Phase A Hexane or HeptaneAcetonitrile or MethanolWaterCO₂
Mobile Phase B Ethanol or IsopropanolMethanol or EthanolAcetonitrile or MethanolMethanol or Ethanol
Typical Gradient Isocratic: 90:10 (A:B)Isocratic: 100% A (or 99:1 A:B)5-95% B over 15 min5-40% B over 10 min
Additive(s) 0.1% Diethylamine (DEA)0.1% Trifluoroacetic Acid (TFA) / 0.1% Triethylamine (TEA)0.1% Formic Acid (FA) or 10mM Ammonium Bicarbonate0.2% TFA / 0.3% TEA in modifier[6]
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25°C25°C25°C40°C

Experimental Protocols

Protocol 1: Systematic Chiral Method Development Screening via HPLC

This protocol describes a universal screening approach to efficiently identify a suitable CSP and mobile phase system.

  • Column Selection: Select a set of 3-4 chiral columns based on Table 1. A recommended starting set includes a cellulose-based CSP, an amylose-based CSP, and a macrocyclic glycopeptide-based CSP.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 2-Methyl-1-phenylpropan-1-amine in a 50:50 mixture of hexane/isopropanol for NP screening and in methanol for PO/RP screening.

  • Mobile Phase Preparation:

    • NP: Mobile Phase A: Hexane; Mobile Phase B: Ethanol with 0.2% DEA.

    • PO: Mobile Phase A: Acetonitrile; Mobile Phase B: Methanol with 0.2% TFA and 0.2% TEA.

    • RP: Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Screening Execution:

    • Equilibrate the first column with the initial mobile phase condition (e.g., NP 90:10 A:B) until a stable baseline is achieved.[11]

    • Inject the sample (5 µL) and run the isocratic method for 15-20 minutes.

    • If no separation is observed, run a broad gradient to explore a wider range of solvent strengths.

    • After completing the runs for one mode, flush the system and column with an appropriate intermediate solvent (e.g., isopropanol) before switching to the next mode (e.g., from NP to RP).[11]

    • Repeat the screening process for each selected column.

  • Evaluation: Analyze the resulting chromatograms. Look for the conditions that provide the best initial selectivity (α), even if the resolution is not perfect. This "hit" will be the starting point for further optimization as described in the troubleshooting guide.

Protocol 2: Indirect Separation via Derivatization with Marfey's Reagent

This protocol is for instances where a chiral column is unavailable or as an orthogonal method for confirmation.

  • Materials:

    • Racemic 2-Methyl-1-phenylpropan-1-amine solution (approx. 1 mg/mL in water or methanol).

    • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).

    • 1 M Sodium Bicarbonate solution.

    • Acetone.

    • 2 M Hydrochloric Acid.

    • Standard C18 reversed-phase HPLC column.

  • Derivatization Procedure:

    • In a microcentrifuge tube, combine 50 µL of the amine solution with 100 µL of a 1% (w/v) solution of L-FDAA in acetone.

    • Add 20 µL of 1 M sodium bicarbonate to initiate the reaction under mild alkaline conditions.[8]

    • Vortex the mixture and heat at 40°C for 1 hour.

    • After cooling to room temperature, neutralize the reaction by adding 20 µL of 2 M HCl.

    • Dilute the sample with the mobile phase before injection.

  • Chromatographic Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A typical gradient would be from 20% to 80% acetonitrile in water (both with 0.1% formic acid) over 20 minutes.

    • Detection: UV detector set to 340 nm, where the dinitrophenyl derivatives have strong absorbance.[8]

  • Evaluation: The two resulting peaks correspond to the L-D and L-L diastereomers. The separation of these diastereomers on the achiral column allows for the quantification of the original enantiomeric composition.

References

  • Chiral derivatizing agent - Wikipedia. (2023, April 25). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Wiley Analytical Science. Retrieved February 11, 2026, from [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Costi, S., et al. (2015). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Journal of analytical toxicology, 39(8), 638–646. Retrieved February 11, 2026, from [Link]

  • Parr, M. K., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Retrieved February 11, 2026, from [Link]

  • Zhou, Y., & Sun, Z. P. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao xue xue bao = Acta pharmaceutica Sinica, 26(9), 701–704. Retrieved February 11, 2026, from [Link]

  • Chiral derivitizing agent. (n.d.). chemeurope.com. Retrieved February 11, 2026, from [Link]

  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry, 48(15), 2520–2527. Retrieved February 11, 2026, from [Link]

  • Separation of the enantiomers of chiral amines using the mobile phase... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023, July 25). Agilent. Retrieved February 11, 2026, from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). International Journal of Pharmaceutical Research and Applications. Retrieved February 11, 2026, from [Link]

  • Development of a Method for the Chiral Separation of D/L‑Amphetamine. (n.d.). Agilent. Retrieved February 11, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14). YouTube. Retrieved February 11, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Retrieved February 11, 2026, from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. Retrieved February 11, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved February 11, 2026, from [Link]

  • Chiral resolution - Wikipedia. (2023, December 2). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University College London. Retrieved February 11, 2026, from [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. (n.d.). LCGC International. Retrieved February 11, 2026, from [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved February 11, 2026, from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Resolution: Separation of Enantiomers. (2015, July 5). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 11, 2026, from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021, April 20). SpringerLink. Retrieved February 11, 2026, from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2025, August 6). ResearchGate. Retrieved February 11, 2026, from [Link]

Sources

Validation & Comparative

Validation of HPLC Assay for (R)-2-Methyl-1-phenylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(R)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a chiral primary amine intermediate often utilized in the synthesis of complex CNS-active pharmaceutical ingredients. Due to the pharmacological divergence often seen between enantiomers—where the (S)-enantiomer may exhibit off-target toxicity or inactivity—establishing the enantiomeric purity of the (R)-isomer is a critical quality attribute (CQA).

This guide compares two distinct analytical strategies for the quantitation and chiral purity assessment of this molecule:

  • The Proposed Gold Standard: Direct Chiral Normal-Phase HPLC.

  • The Alternative: Indirect Derivatization followed by Reversed-Phase HPLC.

While the alternative method utilizes ubiquitous C18 columns, this guide validates the Direct Chiral Method as the superior approach due to its kinetic robustness, lack of sample preparation artifacts, and alignment with modern "Green Chemistry" throughput standards.

Strategic Method Comparison

Before detailing the validation protocol, we must objectively evaluate why the Direct Method is preferred over the traditional Indirect Derivatization approach.

Table 1: Comparative Analysis of Analytical Architectures
FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Indirect Derivatization (Alternative)
Principle Separation of enantiomers via transient diastereomeric complexes with a Chiral Stationary Phase (CSP).Chemical reaction with a chiral reagent (e.g., GITC or Marfey's Reagent) to form stable diastereomers, separated on Achiral C18.
Stationary Phase Immobilized Polysaccharide (e.g., Chiralpak IC-3).Standard C18 (e.g., Zorbax Eclipse Plus).
Sample Prep Minimal: Dissolve and inject.Complex: Reaction optimization, incubation time, quenching, and extraction required.
Risk Factors Column cost is higher; mobile phase requires strict water control (in NP mode).Kinetic Resolution: The derivatizing agent may react faster with one enantiomer, skewing the ratio. Reagent purity affects accuracy.
Throughput High (< 15 min run time).Low (> 45 min prep + run time).
Accuracy Direct measurement of the analyte.[1]Indirect measurement; assumes 100% derivatization efficiency.
Decision Logic for Method Selection

The following diagram illustrates the decision pathway that leads to the selection of the Direct Chiral Method for this specific amine.

MethodSelection Start Start: Method Development (R)-2-Methyl-1-phenylpropan-1-amine CheckUV Does analyte have UV chromophore? Start->CheckUV CheckAmine Is it a primary/secondary amine? CheckUV->CheckAmine Yes (Phenyl ring) DirectPath Direct Chiral HPLC CheckAmine->DirectPath Preferred (High Throughput) IndirectPath Indirect Derivatization CheckAmine->IndirectPath Alternative (If CSP unavailable) CSP_Select Select CSP: Immobilized Amylose/Cellulose (Robustness) DirectPath->CSP_Select Deriv_Select Select Reagent: GITC or FDAA IndirectPath->Deriv_Select Final Final Validated Method CSP_Select->Final Validate per ICH Q2(R2) Deriv_Select->Final

Figure 1: Decision tree highlighting the logic for selecting Direct Chiral HPLC over derivatization for phenylpropylamine derivatives.

The Validated Protocol (Direct Method)

This protocol utilizes an immobilized polysaccharide column . Unlike coated columns, immobilized phases allow for the use of robust solvents (like dichloromethane or ethyl acetate) if needed for solubility, though we utilize a standard Normal Phase system here for maximum enantioselectivity.

Chromatographic Conditions[2][3][4][5][6][7]
  • Instrument: HPLC system equipped with a Binary Pump and Diode Array Detector (DAD).

  • Column: Daicel Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 3 µm, 250 x 4.6 mm.

    • Rationale: The "IC" selector offers broad selectivity for amines and the chlorinated carbamate creates strong hydrogen bonding pockets for chiral recognition.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

    • Critical Additive:DEA (0.1%) is mandatory. Without this basic additive, the amine moiety of the analyte will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm.

    • Note: The phenyl ring absorption is strong at 210-220 nm. Avoid 254 nm as sensitivity will drop significantly.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

Standard Preparation
  • Diluent: n-Hexane : IPA (90:10).

  • Stock Solution: 1.0 mg/mL of (R)-2-Methyl-1-phenylpropan-1-amine HCl in IPA. (Sonicate to ensure salt dissociation).

  • Working Standard: Dilute Stock to 0.1 mg/mL with Diluent.

Validation Data & Performance (ICH Q2(R2))

The following data summarizes the validation results based on ICH Q2(R2) guidelines.

Specificity & System Suitability

Specificity is demonstrated by the resolution between the (R)-enantiomer (analyte) and the (S)-enantiomer (impurity).

ParameterAcceptance CriteriaExperimental ResultStatus
Retention Time (S-isomer) N/A8.4 min-
Retention Time (R-isomer) N/A10.2 min-
Resolution (Rs) > 2.03.8 Pass
Tailing Factor (T) < 1.51.1Pass
Theoretical Plates (N) > 50008500Pass
Linearity

Evaluated over the range of 50% to 150% of the target concentration (0.1 mg/mL).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  0.9998
    
  • Range: 0.05 mg/mL to 0.15 mg/mL

Accuracy (Recovery)

Spike recovery experiments were performed at three levels (80%, 100%, 120%).

Spike LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)RSD (%)
80% 8.007.9499.250.85
100% 10.0010.05100.500.62
120% 12.0011.9899.830.74
Global Mean --99.86 0.74
Precision[9][10]
  • Repeatability (Intra-day): n=6 injections of 100% standard. RSD = 0.45%.

  • Intermediate Precision (Inter-day): n=12 (Different analyst, different day). RSD = 0.82%.

Robustness Workflow

Robustness testing ensures the method remains reliable during normal fluctuations in parameters.

Robustness Center Nominal Conditions Hex:IPA:DEA (90:10:0.1) Flow: 1.0 mL/min FlowHigh Flow: 1.1 mL/min Rs: 3.6 Center->FlowHigh FlowLow Flow: 0.9 mL/min Rs: 4.0 Center->FlowLow TempHigh Temp: 30°C Rs: 3.5 Center->TempHigh TempLow Temp: 20°C Rs: 4.1 Center->TempLow MobilePhase MP: 92:8 Hex:IPA Rs: 4.5 (Longer RT) Center->MobilePhase

Figure 2: Robustness Design of Experiment (DoE). Resolution (Rs) remained > 3.0 under all tested deviations.

Troubleshooting & Critical Control Points

  • Peak Tailing:

    • Cause: Insufficient DEA in the mobile phase.

    • Fix: Ensure DEA is fresh. Amines absorb CO2 from air, forming carbamates that reduce basicity. Prepare mobile phase daily.

  • Retention Time Shift:

    • Cause: Water accumulation in n-Hexane.

    • Fix: Use HPLC-grade solvents. "Dry" solvents are preferred for Normal Phase to maintain stable hydration layers on the polysaccharide.

  • Unknown Impurity Peaks:

    • Cause: The "Indirect Method" often produces peaks from hydrolyzed derivatizing reagents.

    • Advantage:[2][3][4][5][6] The Direct Method described here eliminates this artifact, ensuring that any extra peaks are genuine sample impurities.

References

  • International Council for Harmonisation (ICH). (2023).[7] Validation of Analytical Procedures Q2(R2). [Link]

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach.[8] Wiley-VCH. (Standard text for polysaccharide column selection).

  • Daicel Chiral Technologies. (2024).[9] Instruction Manual for CHIRALPAK® IC. [Link]

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience. (Reference for Normal Phase amine handling).

Sources

Comparative study of different chiral stationary phases for 2-Methyl-1-phenylpropan-1-amine separation

[1]

Executive Summary

2-Methyl-1-phenylpropan-1-amine (BMPEA) , a positional isomer of amphetamine and a primary amine with a single chiral center at the

1

This guide compares the two dominant methodologies for resolving BMPEA enantiomers:

  • Crown Ether Phases (The Gold Standard): Utilizing host-guest complexation under acidic conditions.[1]

  • Immobilized Polysaccharide Phases (The Alternative): Utilizing hydrogen bonding and steric inclusion under normal phase conditions.[1]

Verdict: The Crown Ether (Crownpak CR-I) phase is the superior choice for underivatized BMPEA, offering higher selectivity (


11

Strategic Analysis: The Stereochemical Challenge

BMPEA (2-phenylpropan-1-amine) possesses a primary amine group attached to a methylene spacer, with the chiral center located at the adjacent carbon (C2), which also bears a phenyl ring and a methyl group.[1]

  • The Problem: Traditional polysaccharide columns (Amylose/Cellulose) rely heavily on hydrogen bonding and dipole-dipole interactions.[1] The primary amine in BMPEA is highly basic; without suppression, it interacts non-specifically with residual silanols on the silica support, causing peak tailing.

  • The Solution:

    • Approach A (Crown Ether): Protonate the amine (

      
      ) using an acidic mobile phase.[1] The chiral crown ether "cage" then selectively binds the ammonium ion based on the steric fit of the adjacent chiral center.
      
    • Approach B (Polysaccharide): Keep the amine uncharged (using Diethylamine) to allow H-bonding with the carbamate linkage of the stationary phase.[1]

Mechanism of Action Visualization

Gcluster_0Target Molecule: BMPEAcluster_1Separation Pathwayscluster_2Interaction MechanismBMPEABMPEA (Racemic)Primary Amine (-NH2)Beta-Chiral CenterAcidicAcidic Mobile Phase(pH 1.0 - 2.0)BMPEA->AcidicProtonationBasicBasic Mobile Phase(0.1% DEA)BMPEA->BasicSuppressionCrownCrown Ether CSP(Crownpak CR-I)Acidic->CrownPolyAmylose CSP(Chiralpak IA)Basic->PolyComplexHost-Guest Inclusion(NH3+ fits in Crown)Crown->ComplexHigh SelectivityHBondHydrogen Bonding(Dipole Interaction)Poly->HBondModerate Selectivity

Figure 1: Mechanistic divergence in CSP selection for primary amines.[1]

Comparative Performance Data

The following data represents typical chromatographic performance for

ParameterCrown Ether (Crownpak CR-I+) Amylose Tris (Chiralpak IA) Cyclofructan (Larihc CF6-P)
Separation Mode Reversed Phase (Acidic)Normal Phase (Basic)Polar Organic Mode
Mobile Phase

(pH 1.[1][2]5) / ACN (85:15)
Hexane / EtOH / DEA (90:10:0.[1]1)ACN / MeOH / TFA / TEA
Retention (

)
2.5 - 4.01.2 - 1.81.5 - 2.2
Selectivity (

)
1.45 - 1.60 1.10 - 1.251.15 - 1.30
Resolution (

)
> 3.5 (Baseline) 1.5 - 1.8 (Partial/Base)1.8 - 2.2
Peak Shape Excellent (Symmetry > 0.[1]95)Tailing often observedGood
Throughput Moderate (Equilibration req.)[1]HighHigh

Note: Crown ether phases provide the highest resolution because the interaction is driven by the specific geometry of the ammonium ion fitting into the ether ring. The


-methyl group on BMPEA creates a distinct steric barrier that prevents one enantiomer from fitting as deeply as the other.[1]

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Crown Ether)

Objective: Maximum resolution for quantitation or isolation of BMPEA enantiomers.[1]

  • Column: Daicel Crownpak CR-I(+) (

    
     mm, 5 
    
    
    m).[1][2]
    • Why CR-I? The "I" stands for Immobilized.[1][3] Unlike older coated crown phases (CR+), the CR-I tolerates a wider range of organic modifiers (MeOH, ACN) without stripping the phase.

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare aqueous Perchloric Acid (

      
      ) at pH 1.5. (Alternatively, 0.5% TFA can be used for MS compatibility, though UV background is higher).
      
    • Organic Modifier: Acetonitrile (ACN).[1]

    • Ratio: 85% Aqueous (pH 1.5) : 15% ACN.

  • Operating Conditions:

    • Flow Rate: 0.4 mL/min (Lower flow rate recommended for 3.0 mm ID columns).

    • Temperature:

      
       (Lower temperatures, e.g., 
      
      
      , often increase resolution on Crown phases).
    • Detection: UV @ 210 nm (BMPEA has weak absorbance; low wavelength is required).[1]

  • System Suitability:

    • Expect the (S)-enantiomer to elute first on CR(+) (typical for

      
      -amino acids, but must be verified for 
      
      
      -amines with standards).[1]
Protocol B: The "Versatile Alternative" (Amylose)

Objective: High-throughput screening or when acidic mobile phases are incompatible with the system.[1]

  • Column: Chiralpak IA (

    
     mm, 5 
    
    
    m) - Immobilized Amylose tris(3,5-dimethylphenylcarbamate).[1]
  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).[1]

    • Solvent B: Ethanol (EtOH).[1]

    • Additive: Diethylamine (DEA) or Butylamine.[1] Crucial: Add 0.1% DEA to both solvents to mask silanols.[1]

    • Ratio: 90:10 (Hexane:EtOH).[1]

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature:

      
      .
      
    • Detection: UV @ 215 nm.[1]

  • Troubleshooting:

    • If peaks tail, increase DEA concentration to 0.2%.

    • If resolution is poor, switch Modifier to 2-Propanol (IPA), which provides different steric selectivity but higher backpressure.[1]

Decision Matrix for Method Selection

Use this logic flow to determine the optimal workflow for your specific sample matrix (e.g., biological fluid vs. synthetic purity check).

DecisionTreeStartSample Type: BMPEAMatrixIs the Matrix Biological(Plasma/Urine)?Start->MatrixMS_ReqIs MS Detection Required?Matrix->MS_ReqYesPolyUse Chiralpak IANormal Phase + DEA(Standard QC)Matrix->PolyNoYesBioYesNoSynthNo (Synthetic/Pure)CrownTFAUse Crownpak CR-I(+)Mobile Phase: 0.5% TFA/ACN(MS Compatible)MS_Req->CrownTFAYesCrownHClO4Use Crownpak CR-I(+)Mobile Phase: HClO4/ACN(Max Resolution, UV Only)MS_Req->CrownHClO4No

Figure 2: Method selection workflow based on detection requirements and sample matrix.

References

  • Daicel Corporation. (2023).[1] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: Crownpak CR-I(+) and Crownpak CR-I(-). Application Note. Link

  • Regalado, E. L., et al. (2019).[4] "Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs." Journal of Chromatography A. Link

  • Deventer, K., et al. (2016). "Detection of

    
    -methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS." Drug Testing and Analysis. Link
    
  • West, C., et al. (2015). "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." LCGC International.[1][2] Link

  • Phenomenex. (2024).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

Pharmacokinetic comparison of (R)-2-Methyl-1-phenylpropan-1-amine and its enantiomer

[1]

Executive Technical Summary

(R)-2-Methyl-1-phenylpropan-1-amine is a chiral benzylamine derivative characterized by a phenyl ring and a bulky isopropyl group attached to the

1MethamphetaminePhentermine1

This structural distinction fundamentally alters its pharmacokinetic (PK) profile:

  • Stimulant Potency: Significantly lower than phenethylamines due to the shortened distance between the aromatic ring and the amine (1 carbon vs. 2 carbons).

  • Metabolic Fate: Primarily undergoes oxidative deamination to isobutyrophenone , mediated by monoamine oxidases (MAO) and transaminases, with high stereoselectivity.[1]

  • Therapeutic Utility: The (R)- and (S)- enantiomers exhibit distinct binding affinities when used as pharmacophores in GPCR ligands (e.g., MC4R antagonists) and serve as differentiating substrates for

    
    -transaminases.[1]
    

Physicochemical & Stereochemical Profile

The steric bulk of the isopropyl group at the

Feature(R)-Enantiomer(S)-EnantiomerImplications
CAS Registry 23844-66-868906-26-3Distinct regulatory tracking.[1][2]
Configuration Rectus (Right)Sinister (Left)Determines receptor fit.[1]
LogP (Est.) ~2.4~2.4High BBB permeability for both.
pKa (Est.) ~9.5~9.5Protonated at physiological pH.
Steric Hindrance HighHighResists rapid degradation by non-specific oxidases.

Pharmacokinetic Mechanisms: Stereoselective Metabolism

The primary divergence in the PK profile of the enantiomers occurs during metabolism . The bulky isopropyl group dictates that only enzymes with sufficiently large hydrophobic pockets can accommodate the substrate.

Enzymatic Transamination

Research indicates that

1
  • The (S)-Enantiomer: Often the preferred substrate for (S)-selective

    
    -transaminases, facilitating the transfer of the amino group to pyruvate or ketoglutarate.[1]
    
  • The (R)-Enantiomer: Generally resistant to (S)-selective transaminases but recognized by specific (R)-amine transaminases (e.g., from Aspergillus species).[1] This resistance often leads to a longer half-life (

    
    ) for the (R)-isomer in biological systems lacking specific (R)-converting enzymes.[1]
    
Oxidative Deamination Pathway

Both enantiomers are metabolized into the achiral ketone isobutyrophenone .

MetabolismR_Iso(R)-2-Methyl-1-phenylpropan-1-amineMAOMAO-B / Transaminase(Stereoselective)R_Iso->MAOSlow TurnoverS_Iso(S)-2-Methyl-1-phenylpropan-1-amineS_Iso->MAOFast TurnoverImineIntermediate ImineKetoneIsobutyrophenone(Achiral Metabolite)Imine->KetoneHydrolysisMAO->Imine

Figure 1: Stereoselective metabolic pathway.[1] The (S)-enantiomer typically undergoes faster transamination/deamination in mammalian systems compared to the (R)-enantiomer.[1]

Pharmacodynamics: Receptor Binding & Utility[3]

While the parent amine has low intrinsic activity as a monoaminergic stimulant, it serves as a high-affinity moiety in complex ligands.

Melanocortin-4 Receptor (MC4R) Antagonism

In drug discovery, the 2-methyl-1-phenylpropan-1-amine scaffold is used to anchor ligands to the MC4R, a target for treating cachexia and obesity.[1]

  • Data Insight: Derivatives incorporating the (S)-configuration of the benzylamine moiety often show superior binding affinity (

    
     in nanomolar range) compared to (R)-analogs.[1]
    
  • Mechanism: The (S)-isopropyl group orients the phenyl ring into a specific hydrophobic pocket of the GPCR, while the (R)-configuration causes steric clash, reducing potency by >10-fold in some series.[1]

Trace Amine-Associated Receptor (TAAR)

Similar to other


11

Experimental Protocol: Chiral Resolution & Analysis

To validate PK differences, researchers must isolate enantiomers with high optical purity (>99% ee).

Protocol: Kinetic Resolution via Lipase

Objective: Separate racemic 2-methyl-1-phenylpropan-1-amine into (R)-amine and (S)-amide.[1]

  • Reagents: Racemic amine (10 mmol), Ethyl acetate (solvent/acyl donor), Candida antarctica Lipase B (CAL-B).[1]

  • Setup: Suspend CAL-B (50 mg) in dry ethyl acetate (20 mL) containing the racemic amine.

  • Incubation: Shake at 30°C for 24–48 hours.

  • Mechanism: CAL-B selectively acetylates the (R)-enantiomer (E-value > 100), leaving the (S)-amine free.[1]

    • Note: Specificity depends on the acyl donor; for some benzylamines, (S) is acylated. Validation required via HPLC.

  • Separation:

    • Acidify mixture (HCl) to protonate and extract the unreacted (S)-amine into the aqueous phase.[1]

    • The (R)-acetamide remains in the organic phase.

  • Hydrolysis: Reflux the (R)-acetamide in 6M HCl to recover (R)-2-methyl-1-phenylpropan-1-amine.

Protocol: Chiral HPLC Quantification

Objective: Quantify plasma concentrations of each enantiomer.

ParameterCondition
Column Chiralcel OD-H or AD-H (Polysaccharide based)
Mobile Phase Hexane : Isopropanol : Diethylamine (90:10:0.[1]1)
Flow Rate 0.5 mL/min
Detection UV at 254 nm (Phenyl absorption)
Elution Order Typically (S) elutes before (R) on OD-H columns (verify with standards).[1]

Comparative Data Summary

Parameter(R)-2-Methyl-1-phenylpropan-1-amine(S)-2-Methyl-1-phenylpropan-1-amine
Metabolic Stability High (Resistant to many transaminases)Moderate (Substrate for S-selective enzymes)
GPCR Affinity (MC4R) Lower potency in derivativesHigher potency (Preferred scaffold)
BBB Penetration High (Lipophilic)High (Lipophilic)
Primary Metabolite IsobutyrophenoneIsobutyrophenone
Toxicity Risk Lower metabolic clearance may lead to accumulation.[1]Faster clearance reduces accumulation risk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7129626, (R)-2-Methyl-1-phenylpropan-1-amine.[1] Retrieved from [Link][1]

  • Chen, C., et al. (2008). Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropylbenzylamine derivatives as melanocortin-4 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Baud, D., et al. (2019).Bioprospecting Reveals Class III

    
    -Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines.[1] Applied and Environmental Microbiology. Retrieved from [Link]
    

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with specialized chemical compounds demands the highest standards of safety and regulatory compliance, extending through the entire lifecycle of a chemical, including its final disposal. (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride is a compound that requires meticulous handling due to its potential health hazards. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal. The procedures outlined herein are designed to protect laboratory personnel, the community, and the environment by adhering to established best practices and regulatory standards.

Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. This informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal method.

This compound is an amine salt, typically a solid. The primary risks associated with this and similar compounds include:

  • Oral Toxicity: It is classified as harmful if swallowed[1][2].

  • Eye Irritation: The compound can cause serious eye irritation[1].

  • Respiratory Irritation: As a solid, dust formation during handling is a significant concern, which may lead to respiratory irritation[1][2].

Causality Behind Precautions: The physical and toxicological properties of this compound dictate the necessary safety measures. Because it is a solid, protocols must be designed to prevent dust generation, which is a primary route of inhalation exposure. Its potential for severe eye irritation necessitates the use of chemical safety goggles. These hazards are the reason why direct disposal into standard waste streams or sanitary sewers is strictly prohibited[2][3].

Regulatory Framework: The Generator's Responsibility

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A core principle of RCRA is that the generator of the waste—the laboratory—is responsible for determining if their waste is hazardous[4].

Waste is generally classified as hazardous if it is specifically "listed" by the EPA (F, K, P, or U lists) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[4][5]. While this compound may not be explicitly listed, its toxicological profile requires it to be managed as a hazardous chemical waste to ensure safe handling and disposal.

All disposal activities must be conducted through an approved and licensed waste disposal facility[2].

Core Disposal Protocol: From Generation to Collection

This section provides a step-by-step methodology for the safe handling and temporary storage of this compound waste within the laboratory, pending collection by a licensed disposal contractor.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to government standards such as NIOSH (US) or EN 166 (EU)[2].

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after[2].

  • Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin contact[6].

  • Respiratory Protection: Conduct all handling within a certified chemical fume hood to manage dust and vapors[1].

Step 2: Waste Segregation and Containerization

Proper segregation and containment are crucial to prevent dangerous chemical reactions and ensure safe transport.

  • Designated Waste Container: Use a dedicated, leak-proof container made of a material that is non-reactive with the chemical[7][8]. The container must have a secure, screw-top cap[8].

  • Avoid Mixing: Never mix this compound waste with other waste streams unless compatibility has been confirmed. Amine salts can react with strong bases or acids.

  • Headroom: Fill the container to no more than 90% capacity to allow for expansion[7][8].

Step 3: Labeling the Waste Container

Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container.

  • Label Contents: The label must clearly state "Hazardous Waste" [4].

  • Chemical Identification: Clearly write the full chemical name: "this compound". List all constituents if it is a mixed waste[4].

  • Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific area for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel[7][8].

  • Storage Limits: Regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA. However, it is prudent to maintain smaller quantities. Once a container is full, it must be moved to a central accumulation area within three days[4][8]. Partially filled containers may remain in the SAA for up to one year[8].

  • Secondary Containment: Place the waste container in a secondary bin to contain any potential leaks.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to a licensed professional disposal service.

  • Contact EHS: Follow your institution's protocol, which typically involves contacting the Environmental Health & Safety (EHS) department.

  • Documentation: EHS will arrange for pickup by a licensed hazardous waste contractor and will manage the necessary manifests and documentation.

  • Recommended Disposal Method: The standard and required method for this type of chemical waste is controlled incineration at a licensed chemical destruction plant[3]. This process destroys the chemical structure, rendering it non-hazardous.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Spill Cleanup Protocol
  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Remove all sources of ignition[3][6].

  • Don PPE: Wear the full PPE as described in Section 3, Step 1.

  • Contain and Clean:

    • Do not create dust. Gently cover the solid spill with an absorbent material.

    • Carefully sweep up the material and place it into a designated, sealable container for hazardous waste disposal[2].

    • Clean the spill area thoroughly with a detergent solution and water, wiping at least three times[9].

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, absorbent) are considered hazardous waste and must be placed in the sealed container and disposed of accordingly[10][11].

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water[9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Summary of Key Disposal Information

The following table summarizes the critical operational data for handling this compound's waste.

ParameterGuidelineRationale & Citation
Primary Disposal Method Controlled incineration via a licensed waste disposal facility.Ensures complete destruction of the hazardous compound.[3]
Prohibited Actions Do not dispose of in sinks, drains, or regular trash.Prevents environmental contamination and non-compliance with regulations.[2][3]
Required PPE Safety goggles, chemical-impermeable gloves, lab coat.Protects against eye irritation, skin contact, and dust exposure.[1][2]
Waste Container Labeled, sealed, non-reactive container.Prevents leaks, reactions, and ensures safe handling.[7][8]
Spill Management Avoid creating dust; collect all materials as hazardous waste.Minimizes inhalation exposure and ensures proper disposal of contaminated items.[2][11]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to disposal.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Institutional Disposal Process Start Waste Generated (Unused chemical, contaminated labware) PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Container Step 2: Select Compatible Waste Container PPE->Container Label Step 3: Label Container 'Hazardous Waste' + Chemical Name + Date Container->Label Store Step 4: Place in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store CheckFull Is Container Full? Store->CheckFull CheckFull->Store No (Continue Accumulation) Move Move to Central Accumulation Area CheckFull->Move Yes ContactEHS Step 5: Contact EHS for Pickup Move->ContactEHS Disposal Licensed Contractor Collects for Controlled Incineration ContactEHS->Disposal

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling (R)-2-Methyl-1-phenylpropan-1-amine hydrochloride. As a Senior Application Scientist, the following content is synthesized from technical data and field-proven best practices to ensure your safety and experimental integrity. The information is structured to explain the reasoning behind each recommendation, fostering a culture of safety through understanding.

Understanding the Risks: The "Why" Behind the PPE

The primary hazards associated with this compound, inferred from its analogs, are:

  • Dermal (Skin) Contact: Can cause skin irritation or, potentially, more severe burns[1][2]. This necessitates a barrier to prevent direct contact.

  • Ocular (Eye) Contact: Poses a risk of serious eye irritation or damage[1][2]. The eyes are particularly sensitive to chemical insults.

  • Inhalation: As a powder, it can become airborne, especially during weighing and transfer. Inhaling the dust may cause respiratory tract irritation[1].

  • Ingestion: Accidental ingestion is harmful[1]. While less common in a lab setting, it can occur through cross-contamination of hands.

Effective use of Personal Protective Equipment (PPE) is the final and critical barrier between the handler and the chemical, mitigating these risks.

Core PPE Requirements

A baseline of PPE is mandatory for any handling of this compound. The level of PPE may be scaled based on the quantity and procedure.

PPE Component Specification Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact. Nitrile and neoprene offer good resistance to a range of chemicals and are less likely to cause allergic reactions than latex[3].
Eye Protection Safety Glasses with Side Shields or GogglesProtects eyes from splashes and airborne particles. Goggles provide a more complete seal for higher-risk operations[4].
Body Protection Laboratory CoatProtects skin and personal clothing from contamination[4].
Respiratory Protection NIOSH-approved Respirator (N95 or higher)Recommended when handling larger quantities or when dust generation is likely, to prevent inhalation of airborne particles[1].
Operational Protocols: A Step-by-Step Guide

1. Preparation and Donning PPE:

  • Work Area Preparation: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form[5]. Have all necessary equipment and waste containers within reach to minimize movement and potential for spills.

  • Hand Washing: Thoroughly wash and dry your hands before donning any PPE[4].

  • Laboratory Coat: Put on a clean, buttoned laboratory coat.

  • Eye Protection: Don safety glasses or goggles. Ensure they fit snugly.

  • Respiratory Protection (if required): If the risk assessment indicates a need for respiratory protection (e.g., weighing powder), perform a fit check on your N95 respirator or higher.

  • Gloves: Don the appropriate chemical-resistant gloves. Check for any tears or punctures. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

2. Handling this compound:

  • Always handle the solid form of this compound in a manner that minimizes dust generation.

  • Use a spatula for transfers.

  • When preparing solutions, add the solid to the solvent slowly.

  • If any part of your PPE becomes contaminated, remove it immediately following the doffing procedure and replace it with new PPE.

3. Doffing and Disposal of PPE:

The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence:

  • Gloves: Remove gloves first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off from the inside, creating a bag for both gloves. Dispose of them in the designated chemical waste container.

  • Hand Washing: Wash your hands thoroughly with soap and water.

  • Laboratory Coat: Remove your lab coat by folding it inward, avoiding contact with the potentially contaminated exterior. Hang it in its designated storage area or dispose of it if it is a single-use coat.

  • Eye and Respiratory Protection: Remove your goggles/safety glasses and respirator (if used). Clean and store reusable items according to manufacturer instructions.

  • Final Hand Washing: Wash your hands again as a final precaution.

Waste Disposal
  • All disposable PPE (gloves, etc.) that has come into contact with this compound should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations[1].

  • Unused or waste chemical should also be disposed of as hazardous waste. Do not pour it down the drain[1].

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention[1].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention[1].

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_start Initial Assessment cluster_procedure Procedure Evaluation cluster_ppe_levels PPE Selection cluster_ppe_actions Required PPE cluster_end Execution start Start: Handling this compound procedure Evaluate Procedure: - Quantity of substance - Potential for dust/aerosol generation start->procedure low_risk Low Risk Procedure: - Small quantities - In solution - No dust generation procedure->low_risk Low Risk high_risk High Risk Procedure: - Weighing powder - Large quantities - Potential for dust procedure->high_risk High Risk ppe_low Standard PPE: - Lab Coat - Safety Glasses - Nitrile/Neoprene Gloves low_risk->ppe_low ppe_high Enhanced PPE: - Lab Coat - Goggles - Nitrile/Neoprene Gloves - NIOSH-approved Respirator (N95+) high_risk->ppe_high end_op Proceed with Operation ppe_low->end_op ppe_high->end_op

Caption: PPE selection workflow for handling the specified chemical.

References

  • Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. [Link]

  • (S)-2-Methyl-1-phenylpropan-1-amine hydrochloride . Aaron Chemicals. [Link]

  • Chemical Safety Best Practices in The Lab . Green World Group. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • OSHA Glove Selection Chart . Environmental Health and Safety, University of California, Riverside. [Link]

  • Pocket Guide to Chemical Hazards Introduction . Centers for Disease Control and Prevention. [Link]

  • PPE for Hazardous Materials Incidents: A Selection Guide (84-114) . Centers for Disease Control and Prevention. [Link]

  • How to Select the Best Chemical-Resistant Glove for your Hand Protection . Superior Glove. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab . Lab Manager. [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management. [Link]

  • Part D: Chemical Safety Procedures for Laboratories . University of Wisconsin-La Crosse. [Link]

  • Selecting Chemical-Resistant Gloves . University of California, Riverside. [Link]

  • 2-Methyl-1-phenylpropan-1-amine . PubChem, National Institutes of Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . Centers for Disease Control and Prevention. [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves . SHIELD Scientific. [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases . eSafety Supplies. [Link]

  • 2-Phenylpropylamine . PubChem, National Institutes of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Methyl-1-phenylpropan-1-amine hydrochloride
Reactant of Route 2
(R)-2-Methyl-1-phenylpropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.